NUC-7738
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H29N6O7P |
|---|---|
分子量 |
568.5 g/mol |
IUPAC名 |
benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21-,25+,40?/m0/s1 |
InChIキー |
UDLWWGQHMQIYCV-FELPLCCLSA-N |
異性体SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2C[C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
正規SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
製品の起源 |
United States |
Foundational & Exploratory
NUC-7738: A Technical Overview of a Novel Anticancer Agent
Executive Summary
NUC-7738 is an investigational anticancer agent engineered to overcome the inherent limitations of its parent compound, cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analog.[1][2] By leveraging a proprietary phosphoramidate (B1195095) prodrug approach known as ProTide technology, this compound is designed for enhanced cellular uptake, resistance to metabolic breakdown, and efficient intracellular activation.[1][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, relevant signaling pathways, and key experimental data for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a phosphoramidate derivative of 3'-deoxyadenosine. The ProTide modification involves the attachment of a phosphoramidate moiety to the 5'-hydroxyl group of the ribose sugar. This moiety consists of an aryl group and an amino acid ester, which confers increased lipophilicity and masks the negative charge of the phosphate (B84403) group, facilitating passage across the cell membrane.
IUPAC Name: benzyl (B1604629) (2S)-2-[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Chemical Formula: C₂₆H₂₉N₆O₇P
Molecular Weight: 568.52 g/mol
SMILES: C--INVALID-LINK--NP(=O)(OC[C@@H]2C--INVALID-LINK--N3C=NC4=C(N=CN=C43)N">C@HO)OC5=CC=CC=C5
Mechanism of Action
The anticancer activity of this compound is contingent on its intracellular conversion to the active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). The ProTide technology facilitates a more efficient generation of this active metabolite compared to the administration of the parent nucleoside, cordycepin.[2][4]
Intracellular Activation
This compound is designed to bypass the resistance mechanisms that limit the efficacy of cordycepin, such as rapid degradation by adenosine (B11128) deaminase (ADA) and reliance on nucleoside transporters for cellular entry.[1][5] Once inside the cell, the ProTide moiety is cleaved in a two-step enzymatic process. The first step involves the hydrolysis of the amino acid ester by cellular esterases, followed by the cleavage of the phosphoramidate bond by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT-1).[1][3] This process releases 3'-deoxyadenosine monophosphate (3'-dAMP), which is then further phosphorylated by cellular kinases to the active diphosphate (B83284) (3'-dADP) and triphosphate (3'-dATP) forms.[1]
Intracellular activation pathway of this compound.
Molecular Effects of 3'-dATP
The primary mechanism of cytotoxicity of 3'-dATP is the inhibition of RNA synthesis. As an analog of adenosine triphosphate, 3'-dATP is incorporated into growing RNA chains by RNA polymerases. However, due to the absence of a 3'-hydroxyl group on the ribose sugar, the subsequent addition of the next nucleotide is blocked, leading to premature chain termination.[2] This disruption of RNA synthesis profoundly impacts gene expression and ultimately leads to cell death.[6]
Furthermore, this compound has been shown to induce apoptosis and modulate the NF-κB signaling pathway.[1]
Signaling Pathways
Induction of Apoptosis
Treatment with this compound leads to the activation of apoptotic pathways in cancer cells. A key indicator of this is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death.[7] The accumulation of the active metabolite 3'-dATP is believed to be the trigger for this pro-apoptotic response.
Attenuation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer cell proliferation and survival. Studies have demonstrated that this compound treatment leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1] This attenuation of NF-κB signaling contributes to the anticancer effects of this compound.
Downstream signaling effects of this compound.
Experimental Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, with significantly lower IC₅₀ values compared to its parent compound, 3'-deoxyadenosine.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | 3'-dA IC₅₀ (µM) |
| HAP1 | Near-haploid human cell line | ~5 | >100 |
| AGS | Gastric Adenocarcinoma | ~10 | >100 |
| CAKI-1 | Renal Cell Carcinoma | ~20 | >100 |
| NCI-786 | Renal Cell Carcinoma | ~15 | >100 |
| A498 | Renal Cell Carcinoma | ~25 | >100 |
| UO-31 | Renal Cell Carcinoma | ~30 | >100 |
| A375 | Melanoma | ~8 | >100 |
| MALME-3M | Melanoma | ~12 | >100 |
| OVCAR-3 | Ovarian Carcinoma | ~18 | >100 |
| OVCAR-4 | Ovarian Carcinoma | ~20 | >100 |
| Data compiled from Schwenzer et al., Clinical Cancer Research, 2021.[1][7] |
Clinical Pharmacokinetics
In the first-in-human Phase I clinical trial (NuTide:701), this compound demonstrated a predictable plasma pharmacokinetic profile.[5] Intravenous administration resulted in a dose-proportional increase in maximum concentration (Cₘₐₓ) and area under the curve (AUC). Importantly, high intracellular levels of the active metabolite, 3'-dATP, were detected in peripheral blood mononuclear cells shortly after infusion and were sustained for at least 24 hours.[5]
Experimental Protocols
Chemical Synthesis of this compound
A detailed, multi-step synthesis of this compound has been described.[1] The process involves the preparation of a pre-activated monophosphorylated version of 3'-deoxyadenosine using ProTide chemistry. A key step is a protection-deprotection method to achieve the final compound with high purity (>99%).[1]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 10⁴ cells per well and incubated for 24 hours.[1]
-
Treatment: Cells were treated with varying concentrations of this compound or 3'-deoxyadenosine for 48 hours.[1]
-
MTT Addition: 1.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.[1]
-
Incubation: Plates were incubated for 2 hours at 37°C.[1]
-
Solubilization: The medium was removed, and the formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: IC₅₀ values were calculated using a nonlinear regression model.[1]
Western Blotting for PARP Cleavage and NF-κB Translocation
-
Cell Lysis: Treated and untreated cells were harvested and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for cleaved PARP or the NF-κB p65 subunit.[1]
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.[1]
RNA Sequencing (RNA-seq) Analysis
-
RNA Isolation: Total RNA was isolated from cells treated with this compound or 3'-deoxyadenosine.
-
Library Preparation: RNA-seq libraries were prepared according to the manufacturer's protocol (e.g., Illumina TruSeq).
-
Sequencing: Libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).[7]
-
Data Analysis:
-
Raw sequencing reads were assessed for quality.
-
Reads were aligned to the human reference genome.
-
Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon treatment.[1]
-
Experimental workflow for RNA sequencing.
Conclusion
This compound represents a promising advancement in the development of nucleoside analog-based cancer therapies. By employing the ProTide technology, it effectively overcomes the pharmacological limitations of its parent compound, cordycepin, leading to enhanced anticancer activity. The well-defined mechanism of action, involving efficient intracellular activation to 3'-dATP and subsequent disruption of RNA synthesis and key signaling pathways, provides a strong rationale for its continued clinical development. The data from preclinical and early-phase clinical studies support the potential of this compound as a novel treatment for various solid tumors and hematological malignancies.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuCana Presents Promising Data on this compound at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. researchgate.net [researchgate.net]
NUC-7738: A ProTide Approach to Overcoming Cancer Resistance
An In-depth Technical Guide on the Mechanism of Action of NUC-7738 in Cancer Cells
Introduction
This compound is an innovative investigational anticancer agent developed using ProTide technology. It is a phosphoramidate (B1195095) prodrug of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with recognized anticancer properties. The clinical utility of 3'-deoxyadenosine has been historically limited by its rapid degradation in the bloodstream, poor cellular uptake, and dependence on intracellular activation by adenosine (B11128) kinase. This compound is designed to bypass these resistance mechanisms, ensuring efficient delivery of the active metabolite to cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its cellular uptake, metabolic activation, and downstream effects on critical signaling pathways in cancer cells.
Data Presentation
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines and compared to its parent compound, 3'-deoxyadenosine (3'-dA). While a comprehensive dataset from the key study by Schwenzer et al. in Clinical Cancer Research (2021) was located in a supplementary table (Supplementary Table S1), the specific values were not accessible in the public domain search results. However, the study reported that this compound demonstrated significantly greater potency.[1]
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold-change in Potency | Reference |
| HAP1 | Haploid Human Cell Line | Data not available | Data not available | N/A | [1] |
| Tera-1 | Teratocarcinoma | Data not available | Data not available | >40-fold more sensitive to this compound | [1] |
| Gastric Cancer Cell Lines | Gastric Cancer | Mean: 18.8 | Mean: 137.8 | ~7.3-fold greater for this compound (mean) | [1] |
| Renal Cancer Cell Lines | Renal Cancer | Mean: 18.8 | Mean: 137.8 | ~7.3-fold greater for this compound (mean) | [1] |
| Melanoma Cell Lines | Melanoma | Mean: 18.8 | Mean: 137.8 | ~7.3-fold greater for this compound (mean) | [1] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Mean: 18.8 | Mean: 137.8 | ~7.3-fold greater for this compound (mean) | [1] |
Note: The table reflects the mean IC50 values across a panel of cell lines as reported in the main text of Schwenzer et al., 2021. Specific IC50 values for individual cell lines from the supplementary data were not accessible.
Mechanism of Action
Cellular Uptake and Activation
This compound is designed to efficiently penetrate cancer cells. Once inside the cell, it undergoes a unique activation process that circumvents the common resistance mechanisms that limit the efficacy of its parent compound, 3'-deoxyadenosine.
References
NUC-7738: A Technical Deep Dive into ProTide-Enhanced Nucleoside Analogue Therapy
Edinburgh, UK - NUC-7738, a novel investigational anticancer agent developed by NuCana, represents a significant advancement in nucleoside analogue therapy.[1][2] Leveraging the proprietary ProTide technology, this compound is designed to overcome the inherent limitations of its parent compound, 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analogue with potent but clinically unharnessed anticancer properties.[1][3] This technical guide provides an in-depth exploration of the ProTide technology as applied to this compound, its mechanism of action, and the current landscape of its clinical development for researchers, scientists, and drug development professionals.
The ProTide Technology: Overcoming the Hurdles of Nucleoside Analogues
Nucleoside analogues have long been a cornerstone of chemotherapy. However, their efficacy is often hampered by several cancer resistance mechanisms, including poor cellular uptake, rapid degradation by enzymes in the bloodstream, and reliance on intracellular activation by kinases, which can be deficient in cancer cells.[1][4]
The ProTide technology is a prodrug strategy engineered to bypass these challenges.[4][5] It involves the chemical attachment of a phosphoramidate (B1195095) moiety to the nucleoside analogue. This protective "cap" renders the molecule more lipophilic, facilitating its passive diffusion across the cell membrane, independent of nucleoside transporters.[6] Once inside the cell, the phosphoramidate group is cleaved by intracellular enzymes, releasing the pre-activated monophosphorylated form of the nucleoside analogue.[1][3] This circumvents the need for the initial and often rate-limiting phosphorylation step catalyzed by nucleoside kinases.[1]
In the case of this compound, the ProTide technology confers several critical advantages over its parent compound, 3'-deoxyadenosine (3'-dA):
-
Protection from Degradation: The phosphoramidate moiety shields this compound from rapid deamination and degradation by adenosine (B11128) deaminase (ADA) in the bloodstream, a major limitation of 3'-dA.[1][3]
-
Enhanced Cellular Uptake: The increased lipophilicity of this compound allows it to enter cancer cells more efficiently, bypassing the reliance on specific nucleoside transporters that can be downregulated in resistant tumors.[6]
-
Bypassing Kinase-Dependent Activation: By delivering the pre-activated monophosphate form, this compound is not dependent on adenosine kinase for its initial activation, a crucial step that is often inefficient in cancer cells.[1]
Mechanism of Action: From Intracellular Activation to Apoptosis
The journey of this compound from an inactive prodrug to a potent cytotoxic agent involves a precise intracellular activation cascade and subsequent disruption of key cellular processes.
Intracellular Activation of this compound
Once inside the cancer cell, the phosphoramidate moiety of this compound is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) .[1][3] This enzymatic step is crucial as it releases the active monophosphorylated metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP).[1] Subsequently, 3'-dAMP is further phosphorylated by intracellular kinases, namely adenosine monophosphate kinase (AMPK) and nucleoside diphosphate (B83284) kinase (NDPK) , to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP).[7]
Downstream Cellular Effects
The active metabolite, 3'-dATP, exerts its anticancer effects through multiple mechanisms:
-
Inhibition of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the inhibition of polyadenylation. This disruption of RNA processing results in aberrant gene expression and ultimately triggers apoptosis.[8]
-
Induction of Apoptosis: this compound has been shown to be a potent pro-apoptotic agent in cancer cells.[1]
-
Modulation of the NF-κB Pathway: this compound has also been observed to affect the NF-κB signaling pathway, which is often dysregulated in cancer and plays a role in cell survival and proliferation.[1]
Preclinical and Clinical Data
In Vitro Potency
Preclinical studies have demonstrated the superior potency of this compound compared to its parent compound, 3'-dA, across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |
| HAP1 | - | ~10 | ~100 | ~10x |
| AGS | Gastric | ~20 | >200 | >10x |
| A498 | Renal | ~15 | ~150 | ~10x |
| A375 | Melanoma | ~25 | ~100 | ~4x |
| OVCAR-3 | Ovarian | ~30 | ~120 | ~4x |
| Tera-1 | Teratocarcinoma | <10 | >200 | >20x |
Data synthesized from published research.[1] Note: IC50 values are approximate and for comparative purposes.
Clinical Development: The NuTide:701 Study
This compound is currently being evaluated in the NuTide:701 clinical trial (NCT03829254), a Phase 1/2 study in patients with advanced solid tumors and lymphoma.[1][9]
Study Design:
-
Phase 1: A dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of this compound.[10]
-
Phase 2: An expansion phase to evaluate the antitumor activity of this compound as a monotherapy and in combination with other anticancer agents in specific tumor types.[11]
-
Favorable Safety Profile: Early results from the Phase 1 portion of the trial have indicated that this compound is well-tolerated by patients.[2]
-
Encouraging Anti-Tumor Activity: this compound has demonstrated encouraging signs of anticancer activity in patients with advanced solid tumors that were resistant to conventional treatments.[2] In a cohort of patients with PD-1 inhibitor-resistant melanoma, the combination of this compound with pembrolizumab (B1139204) resulted in a disease control rate of 75% and a median progression-free survival of 5.4 months.[8]
| Clinical Trial Metric | NuTide:701 (this compound + Pembrolizumab in Melanoma) |
| Patient Population | PD-1 inhibitor refractory/resistant metastatic melanoma |
| Disease Control Rate | 75% |
| Median Progression-Free Survival | 5.4 months |
Data from company press releases and conference presentations.[8]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are extensive. The following provides a high-level overview of the key methodologies employed.
Cell Viability and IC50 Determination
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound or the comparator agent. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a commercially available assay such as CellTiter-Glo® (Promega). IC50 values are calculated using non-linear regression analysis.
Intracellular Metabolite Analysis
-
Methodology: Cancer cells are incubated with this compound for various time points. Cells are then harvested, and intracellular metabolites are extracted. The levels of this compound, 3'-dAMP, and 3'-dATP are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Western Blotting for Apoptosis Markers
-
Methodology: Cells are treated with this compound or control. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) and a loading control (e.g., GAPDH). Detection is performed using a horseradish peroxidase-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.
Gene Knockout and siRNA for Mechanistic Studies
-
Methodology: To validate the role of specific enzymes in the activation of this compound, gene editing techniques such as CRISPR/Cas9 can be used to generate knockout cell lines (e.g., HINT1 knockout). Alternatively, small interfering RNA (siRNA) can be used to transiently knockdown the expression of the target gene. The sensitivity of these modified cell lines to this compound is then compared to that of the wild-type parental cells.
Conclusion
This compound, empowered by the ProTide technology, represents a promising new approach in cancer therapy. By overcoming the well-established resistance mechanisms that have limited the clinical utility of its parent compound, 3'-deoxyadenosine, this compound has the potential to offer a new treatment option for patients with advanced and resistant cancers. The ongoing clinical evaluation in the NuTide:701 study will be crucial in further defining its safety and efficacy profile and its future role in the oncology treatment landscape.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. This compound by NuCana for Lung Adenocarcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 8. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 11. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]
NUC-7738: A Comprehensive Technical Guide to its Discovery and Development
A ProTide-Enhanced Nucleoside Analogue for Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of NUC-7738, a novel ProTide-enhanced nucleoside analogue of 3'-deoxyadenosine (cordycepin).
Introduction: Overcoming the Limitations of Cordycepin
Cordycepin, a naturally occurring nucleoside analogue isolated from the fungus Cordyceps sinensis, has long been recognized for its potent in vitro anti-cancer properties.[1] However, its clinical development has been impeded by significant pharmacological drawbacks. These include rapid degradation by the enzyme adenosine (B11128) deaminase (ADA), poor cellular uptake due to reliance on the human equilibrative nucleoside transporter 1 (hENT1), and a requisite intracellular phosphorylation cascade for activation, which can be a point of resistance.[2][3]
This compound was developed by NuCana using their proprietary ProTide technology to bypass these resistance mechanisms.[1][4] This technology masks the phosphate (B84403) group of the nucleotide with a phosphoramidate (B1195095) moiety, creating a prodrug that is resistant to degradation and can readily diffuse across cell membranes, independent of nucleoside transporters.[5][6]
Discovery and Synthesis
This compound is a 5'-aryloxy phosphoramidate prodrug of 3'-deoxyadenosine.[2][7] The ProTide technology involves the chemical addition of a protective phosphoramidate cap to the parent nucleoside.[5][8] This modification renders this compound resistant to deamination by ADA and facilitates its entry into cancer cells.[5]
Mechanism of Action
Once inside the cell, the ProTide moiety of this compound is cleaved by the intracellular phosphoramidase, histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the pre-activated monophosphate form of 3'-deoxyadenosine, 3'-dAMP.[5][8] This circumvents the need for the initial and often rate-limiting phosphorylation step by adenosine kinase. 3'-dAMP is then further phosphorylated to the active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[2]
The primary mechanisms of action of 3'-dATP include:
-
Inhibition of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the disruption of RNA polyadenylation.[9][10] This profoundly impacts gene expression in cancer cells.[9]
-
Induction of Apoptosis: this compound has been shown to be an effective proapoptotic agent in cancer cells.[5]
-
Modulation of the NF-κB Pathway: this compound has demonstrated effects on the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[5]
Preclinical and Clinical Development
In Vitro Cytotoxicity
This compound has demonstrated significantly greater potency compared to its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |
| Hematological Malignancies | |||
| CCRF-CEM | Leukemia | <30 | - |
| HL-60 | Leukemia | <30 | - |
| KG-1 | Leukemia | <30 | - |
| MOLT-4 | Leukemia | <30 | - |
| K562 | Leukemia | <30 | - |
| MV4-11 | Leukemia | <30 | - |
| THP-1 | Leukemia | <30 | - |
| HEL92 | Leukemia | <30 | - |
| NCI-H929 | Multiple Myeloma | <30 | - |
| RPMI-8226 | Multiple Myeloma | <30 | - |
| Jurkat | T-cell Leukemia | <30 | - |
| Z138 | Mantle Cell Lymphoma | <30 | - |
| RL | B-cell Lymphoma | <30 | - |
| Solid Tumors | |||
| HAP1 | - | 18.8 (mean) | 137.8 (mean) |
| Tera-1 | Teratocarcinoma | >40-fold more sensitive to this compound | - |
| 786-O | Renal | 13 | - |
| HepG2 | Hepatocellular Carcinoma | <30 | - |
| MCF-7 | Breast | <30 | - |
| Bx-PC-3 | Pancreatic | <30 | - |
| HT29 | Colorectal | <30 | - |
| MIA PaCa-2 | Pancreatic | <30 | - |
| SW620 | Colorectal | <30 | - |
| Data sourced from multiple in vitro studies.[2][7] |
Preclinical Toxicology
Preclinical toxicology studies were conducted in beagle dogs. This compound was administered intravenously for 5 consecutive days followed by a 2-day rest, for 4 weeks. The highest non-severely toxic dose (HNSTD) was determined to be 10 mg/kg/day.[11]
| Parameter | Value at HNSTD (10 mg/kg/day) |
| This compound | |
| Mean AUC(0-t) | 638 ng/h/mL |
| Mean Cmax | 1,560 ng/mL |
| 3'-deoxyinosine (metabolite) | |
| Mean AUC(0-t) | Generally comparable to this compound |
| Mean Cmax | Consistently lower than this compound |
| Pharmacokinetic Parameters | |
| Median Tmax | 0.25 hours post-infusion |
| Mean Plasma Clearance (Cl) | 14,700–32,000 ml/h/kg |
| Mean Distribution Volume (Vss) | 7,320–21,100 ml/kg |
| Mean Elimination Half-life (t½) | 0.22–0.46 hours |
| Data from a preclinical toxicology study in beagle dogs.[11] |
Clinical Trials
This compound is being evaluated in the NuTide:701 clinical trial, a Phase I/II study in patients with advanced solid tumors or lymphoma.[12][13][14] Early results from the Phase I portion of the study have shown that this compound is well-tolerated and demonstrates encouraging signs of anti-cancer activity.[1]
Pharmacokinetic analysis from the trial revealed a predictable plasma profile with a dose-proportional increase in Cmax and AUC.[5] High and durable intracellular levels of the active metabolite, 3'-dATP, were observed in peripheral blood mononuclear cells (PBMCs).[5]
The Phase II part of the study is further evaluating this compound as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab (B1139204) in patients with melanoma.[12][14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or 3'-deoxyadenosine for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
NF-κB Nuclear Translocation Assay (Western Blot)
This protocol is used to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative amounts of NF-κB p65 in the nuclear and cytoplasmic fractions. Use loading controls (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction) to normalize the data.
RNA Sequencing
This protocol outlines the general steps for transcriptomic analysis to elucidate the mechanism of action of this compound.
-
Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound treatment.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify signaling pathways that are significantly affected.
-
Conclusion
This compound represents a promising advancement in nucleoside analogue therapy. By utilizing the ProTide technology, it successfully overcomes the inherent limitations of its parent compound, cordycepin. Its unique mechanism of action, involving the disruption of RNA polyadenylation and modulation of key signaling pathways like NF-κB, provides a strong rationale for its continued clinical development in a range of solid and hematological malignancies. The ongoing NuTide:701 clinical trial will provide further insights into the safety and efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchhub.com [researchhub.com]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. sketchviz.com [sketchviz.com]
- 11. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 14. clinicaltrial.be [clinicaltrial.be]
NUC-7738: A ProTide Approach to Unleash the Anticancer Potential of Cordycepin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analogue, has long been recognized for its potent in vitro anticancer properties. However, its clinical development has been critically hampered by a tripartite of resistance mechanisms: rapid degradation by adenosine (B11128) deaminase (ADA), inefficient transport into cancer cells, and reliance on the enzyme adenosine kinase (ADK) for its activation. NUC-7738, a novel ProTide therapeutic, has been engineered to systematically overcome these limitations. By masking cordycepin within a phosphoramidate (B1195095) motif, this compound is rendered resistant to ADA-mediated breakdown and can enter cells independently of nucleoside transporters. Intracellularly, the ProTide is cleaved by the ubiquitously expressed Histidine Triad Nucleotide-binding Protein 1 (HINT1) to directly release the active monophosphate metabolite, bypassing the need for the rate-limiting ADK step. This strategy leads to significantly higher intracellular concentrations of the active triphosphate, 3'-dATP, which exerts its anticancer effects primarily by disrupting RNA polyadenylation and attenuating the pro-survival NF-κB signaling pathway. Preclinical and clinical data from the Phase 1/2 NuTide:701 study have demonstrated that this compound is well-tolerated and shows encouraging signals of anti-tumor activity, validating the ProTide approach as a promising strategy to unlock the therapeutic potential of cordycepin.
Introduction: The Promise of Cordycepin
Cordycepin, or 3'-deoxyadenosine, is a bioactive compound first isolated from the fungus Cordyceps militaris.[1] Structurally similar to adenosine, it lacks a hydroxyl group at the 3' position of its ribose moiety.[2] This modification allows its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP), to act as a chain terminator during RNA synthesis and an inhibitor of polyadenylate polymerase (PAP), an enzyme critical for mRNA stability and translation.[2][3] Cordycepin has demonstrated a broad spectrum of pharmacological activities, including potent in vitro effects against numerous cancer cell types through the induction of apoptosis and cell cycle arrest.[4][5] It has been shown to modulate multiple signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT, MAPK, and NF-κB pathways.[4]
The Clinical Limitations of a Potent Compound
Despite its promising preclinical profile, cordycepin has not been successfully developed as a chemotherapeutic agent.[2] Its clinical utility is severely restricted by inherent metabolic and transport-related challenges that constitute significant resistance mechanisms.[6]
-
Rapid Enzymatic Degradation: In the bloodstream, cordycepin is rapidly deaminated by the ubiquitous enzyme adenosine deaminase (ADA) into its inactive metabolite, 3'-deoxyinosine.[2][3] This swift degradation results in a very short plasma half-life, preventing therapeutic concentrations from reaching the tumor.[7]
-
Dependence on Nucleoside Transporters: Cordycepin requires transport into cancer cells via the human equilibrative nucleoside transporter 1 (hENT1).[2] The expression of hENT1 can be downregulated in many cancer types, particularly in drug-resistant tumors, thus limiting cellular uptake of the drug.[2]
-
Reliance on Intracellular Activation: Once inside the cell, cordycepin must be phosphorylated by the enzyme adenosine kinase (ADK) to its monophosphate form (3'-dAMP).[2] This is the first and rate-limiting step in its conversion to the active triphosphate metabolite, 3'-dATP.[8] Similar to hENT1, ADK expression can be deficient in cancer cells, further impeding the drug's activation.[2]
References
- 1. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nucana.com [nucana.com]
The ProTide Approach: An In-Depth Technical Guide to Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-drug nucleotide) technology represents a significant advancement in medicinal chemistry, offering a powerful strategy to overcome the limitations of traditional nucleoside and nucleotide analogue drugs. This approach enhances the intracellular delivery and activation of these therapeutic agents, leading to improved efficacy and overcoming common resistance mechanisms. This technical guide provides a comprehensive overview of the ProTide technology, including its core mechanism, quantitative efficacy data, detailed experimental protocols, and key molecular interactions.
Core Principles of the ProTide Technology
The fundamental concept of the ProTide approach is to mask the negatively charged phosph(on)ate group of a nucleoside monophosphate with two key chemical moieties: an aromatic group (typically a substituted phenol) and an amino acid ester.[1][2] This chemical modification renders the molecule lipophilic, facilitating its passive diffusion across the cell membrane.[3] Once inside the cell, the ProTide prodrug undergoes a specific and efficient enzymatic activation cascade to release the active nucleoside monophosphate.[1][3]
This strategy effectively bypasses the often inefficient and rate-limiting first phosphorylation step catalyzed by cellular kinases, a common hurdle for the activation of many nucleoside analogues.[4][5] Furthermore, by delivering the monophosphate directly, the ProTide approach can circumvent resistance mechanisms associated with deficient or mutated nucleoside kinases.[4]
The Intracellular Activation Pathway: A Step-by-Step Enzymatic Cascade
The intracellular activation of ProTide drugs is a multi-step process orchestrated by specific cellular enzymes. This pathway ensures the targeted release of the active therapeutic agent within the desired cellular compartment.
Signaling Pathway of ProTide Activation
The activation process begins with the hydrolysis of the amino acid ester bond, a reaction primarily catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[3][6] This step is crucial and its efficiency can be cell-type dependent.[6] The resulting carboxylate intermediate is believed to undergo a rapid intramolecular cyclization, leading to the expulsion of the aryl group and the formation of a transient cyclic intermediate.[7] Subsequent hydrolysis of this intermediate yields an aminoacyl phosphoramidate metabolite. The final and key step in the release of the active nucleoside monophosphate is the cleavage of the P-N bond, which is mediated by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[1] The liberated nucleoside monophosphate is then further phosphorylated by cellular kinases to the di- and ultimately the active triphosphate form, which can then exert its therapeutic effect, typically by inhibiting viral polymerases or other cellular enzymes.[1]
Quantitative Analysis of ProTide Efficacy
The ProTide approach has demonstrated significant improvements in the antiviral and anticancer activity of numerous nucleoside analogues. The following tables summarize key quantitative data from preclinical and in vitro studies.
Table 1: In Vitro Antiviral Activity of Selected ProTide Drugs
| ProTide Drug | Parent Nucleoside | Virus/Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |
| Remdesivir (GS-5734) | GS-441524 | Ebola Virus / Huh-7 cells | 0.07 | [1] |
| Remdesivir (GS-5734) | Ebola Virus / Human Primary Macrophages | 0.086 | [1] | |
| BVdU ProTide (Cpd 23) | Brivudine (BVDU) | Murine Leukemia / L1210 cells | 1.8 | [8] |
| BVdU ProTide (Cpd 37) | Brivudine (BVDU) | Human T-lymphocyte / CEM cells | 4.8 | [8] |
| BVdU ProTide (Cpd 33) | Brivudine (BVDU) | Human Cervical Carcinoma / HeLa cells | 7.2 | [8] |
EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration.
Table 2: Intracellular Metabolism and Active Triphosphate Formation
| ProTide Drug | Cell Line | Incubation Time (h) | Intracellular Metabolite | Concentration | Reference |
| Tenofovir Alafenamide (TAF) | Huh-7 | 6 | TFV-DP | Significantly higher than SOF-TP | [3][6] |
| Sofosbuvir (SOF) | Huh-7 | 6 | SOF-TP | Lower than TAF-derived TFV-DP | [3][6] |
| Tenofovir Alafenamide (TAF) | A549 | 6 | TFV-DP | Significantly higher than SOF-TP | [3][6] |
| Sofosbuvir (SOF) | A549 | 6 | SOF-TP | Lower than TAF-derived TFV-DP | [3][6] |
| Remdesivir (GS-5734) | Human Primary Macrophages | 4 | Active Triphosphate | Peak concentration | [1] |
| Gemcitabine ProTide | - | - | Gemcitabine Triphosphate | 13 times higher than gemcitabine | [1] |
TFV-DP: Tenofovir diphosphate; SOF-TP: Sofosbuvir triphosphate.
The data clearly indicate that ProTide drugs exhibit potent in vitro activity, often in the low micromolar or even nanomolar range. Furthermore, the intracellular concentration of the active triphosphate metabolite is significantly enhanced compared to the administration of the parent nucleoside, highlighting the efficiency of the ProTide delivery system.[1]
Detailed Experimental Protocols
To facilitate further research and development in the field of ProTide technology, this section provides detailed methodologies for key experiments.
Synthesis of a ProTide Analogue (Example: Emtricitabine (B123318) ProTide)
This protocol describes a general method for the synthesis of a phosphoramidate ProTide of emtricitabine (FTC).
Materials:
-
Emtricitabine (FTC)
-
Anhydrous Pyridine (B92270)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butylmagnesium chloride (tBuMgCl)
-
Phenylalanine docosyl phosphochloridate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure: [9]
-
Drying of Emtricitabine: Dry FTC (1 equivalent) from anhydrous pyridine under reduced pressure.
-
Reaction Setup: Resuspend the dried FTC in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Anion Formation: Add tBuMgCl (2 equivalents) to the cooled solution and stir for 15 minutes.
-
Coupling Reaction: Prepare a solution of phenylalanine docosyl phosphochloridate (1 equivalent) in THF. Add this solution dropwise to the FTC anion solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours. Subsequently, heat the mixture at 45 °C for another 24 hours.
-
Purification: After the reaction is complete, concentrate the mixture and purify the crude product by silica gel column chromatography to yield the desired emtricitabine ProTide.
-
Characterization: Confirm the structure and purity of the synthesized ProTide using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
In Vitro Metabolism of ProTide Drugs in Cell Culture
This protocol outlines a method to study the intracellular metabolism of ProTide drugs like Tenofovir Alafenamide (TAF) and Sofosbuvir (SOF) in various cell lines.
-
Cell lines of interest (e.g., Huh-7, A549, Vero E6)
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
ProTide drugs (TAF, SOF)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer, ice-cold
-
LC-MS/MS system for metabolite analysis
-
Protein quantification assay kit
Experimental Workflow:
-
Cell Culture: Seed the desired cell lines in multi-well plates at an appropriate density and culture them in their respective growth media until they reach approximately 80-90% confluency.
-
Drug Treatment: Replace the culture medium with fresh medium containing the ProTide drug at the desired concentration (e.g., 10 µM).
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, and 24 hours) at 37 °C in a humidified incubator.
-
Cell Harvesting: At each time point, remove the drug-containing medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Lysate Collection: Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration in a small aliquot of the cell lysate using a standard protein assay.
-
Metabolite Analysis: Analyze the remaining cell lysate for the presence and quantity of the ProTide drug and its intracellular metabolites (monophosphate, diphosphate, and triphosphate forms) using a validated LC-MS/MS method.
-
Data Analysis: Normalize the intracellular metabolite concentrations to the total protein concentration to account for variations in cell number. Compare the metabolic profiles between different cell lines and ProTide drugs.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol provides a general procedure for determining the antiviral activity of a ProTide drug using a plaque reduction assay.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
ProTide drug
-
Cell culture medium
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
-
Formalin (for cell fixation)
Procedure:
-
Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.
-
Drug Dilution: Prepare serial dilutions of the ProTide drug in cell culture medium.
-
Virus Infection: Remove the growth medium from the cell monolayers and infect them with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different dilutions of the ProTide drug to the wells.
-
Overlay: Add an overlay medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: Fix the cells with formalin and stain them with crystal violet. The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the ProTide drug that reduces the number of plaques by 50% compared to the virus control (no drug).
Conclusion and Future Directions
The ProTide technology has emerged as a clinically validated and highly successful strategy for enhancing the therapeutic potential of nucleoside and nucleotide analogues. By facilitating efficient intracellular delivery and bypassing key metabolic hurdles, ProTides have led to the development of several blockbuster antiviral drugs and hold immense promise for the treatment of cancer and other diseases.
Future research in this area will likely focus on the development of novel ProTide motifs with improved cell-type specificity, the application of this technology to other classes of therapeutic agents beyond nucleoside analogues, and the exploration of new synthetic methodologies to further streamline the production of these complex molecules. The in-depth understanding of the structure-activity relationships and the enzymatic activation pathways will continue to drive the rational design of the next generation of ProTide-based therapeutics.
References
- 1. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REF Case study search [impact.ref.ac.uk]
- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ProTides of BVdU as potential anticancer agents upon efficient intracellular delivery of their activated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
NUC-7738: A Technical Guide to its Disruption of RNA Polyadenylation and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUC-7738 is a novel phosphoramidate (B1195095) prodrug (ProTide) of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with potent anti-cancer properties. The clinical utility of cordycepin (B1669437) has been historically limited by its rapid in vivo degradation by adenosine (B11128) deaminase (ADA) and inefficient cellular uptake. This compound is rationally designed to overcome these pharmacological limitations, enabling enhanced intracellular delivery and conversion to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). This active metabolite acts as a potent inhibitor of RNA polyadenylation, a critical process for mRNA stability, export, and translation. Disruption of this pathway leads to widespread changes in gene expression, induction of apoptosis, and modulation of key cancer-related signaling pathways, including the NF-κB pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key molecular pathways involved.
Introduction: Overcoming the Limitations of 3'-Deoxyadenosine
3'-deoxyadenosine (cordycepin) is a nucleoside analog that has long been recognized for its cytotoxic effects against cancer cells. Its mechanism of action is primarily attributed to the intracellular formation of 3'-dATP, which disrupts RNA synthesis. However, the therapeutic potential of cordycepin has been hampered by two main factors:
-
Rapid Degradation: Cordycepin is rapidly deaminated by adenosine deaminase (ADA) in the bloodstream, leading to a short plasma half-life and reduced bioavailability.
-
Inefficient Cellular Uptake and Activation: Cordycepin relies on nucleoside transporters for cellular entry and subsequent phosphorylation by adenosine kinase to its active triphosphate form. Cancer cells can develop resistance by downregulating these transporters or the activating kinase.
This compound was developed using ProTide technology to bypass these resistance mechanisms. The phosphoramidate moiety protects the molecule from deamination by ADA and facilitates its passive diffusion across the cell membrane, independent of nucleoside transporters. Once inside the cell, the ProTide is cleaved by intracellular enzymes to release 3'-deoxyadenosine monophosphate (3'-dAMP), which is then efficiently phosphorylated to the active 3'-dATP.[1]
Mechanism of Action: Disruption of RNA Polyadenylation
The primary molecular target of this compound's active metabolite, 3'-dATP, is the enzyme poly(A) polymerase (PAP). PAPs are responsible for adding a polyadenine tail to the 3' end of newly transcribed pre-mRNAs, a crucial step in post-transcriptional gene regulation. The poly(A) tail is essential for:
-
mRNA Stability: Protecting the mRNA from degradation by 3' exonucleases.
-
Nuclear Export: Facilitating the transport of mature mRNA from the nucleus to the cytoplasm.
-
Translation Initiation: Promoting the efficient recruitment of ribosomes for protein synthesis.
3'-dATP, lacking a 3'-hydroxyl group, acts as a chain terminator when incorporated into the growing poly(A) tail by PAP. This premature termination of polyadenylation leads to the production of mRNAs with truncated or absent poly(A) tails, which are subsequently targeted for degradation. The resulting global disruption of gene expression ultimately triggers apoptotic cell death in cancer cells. While the specific poly(A) polymerase isoforms (e.g., PAPD1, PAPD5, PAPD7) that are primary targets of 3'-dATP in cancer cells are still under investigation, the overall effect is a profound disruption of RNA metabolism.[1][2]
Downstream Effects on Cellular Signaling
The disruption of RNA polyadenylation by this compound has significant downstream consequences on cellular signaling pathways that are critical for cancer cell survival and proliferation. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB pathway is a central regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB proteins are phosphorylated and subsequently degraded, allowing the NF-κB dimers to translocate to the nucleus and activate the transcription of their target genes.
Preclinical studies have shown that treatment with this compound leads to a significant reduction in the nuclear localization of the p65 (RelA) subunit of NF-κB.[3] This suggests that this compound interferes with the NF-κB signaling cascade, preventing the activation of pro-survival genes and contributing to its pro-apoptotic effects. The precise mechanism by which this compound attenuates NF-κB signaling is an area of ongoing research, but it is hypothesized to be a consequence of the widespread disruption of gene expression caused by the inhibition of RNA polyadenylation.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound are significantly lower than those of its parent compound, 3'-deoxyadenosine, highlighting the improved efficacy achieved through the ProTide technology.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |
| AGS | Gastric | 8.8 ± 1.5 | 118.3 ± 15.3 |
| NCI-N87 | Gastric | 10.2 ± 1.1 | 125.7 ± 18.9 |
| 786-O | Renal | 12.5 ± 2.1 | 150.1 ± 20.4 |
| A498 | Renal | 15.3 ± 1.8 | 185.4 ± 22.1 |
| A375 | Melanoma | 9.7 ± 1.3 | 110.2 ± 12.5 |
| SK-MEL-28 | Melanoma | 11.1 ± 1.6 | 135.8 ± 17.3 |
| OVCAR-3 | Ovarian | 14.2 ± 1.9 | 160.7 ± 19.8 |
| SK-OV-3 | Ovarian | 16.8 ± 2.3 | 195.3 ± 25.6 |
Data presented as mean ± standard error of the mean (SEM) from at least three independent experiments.[4]
Preclinical Pharmacokinetics
Pharmacokinetic studies in beagle dogs, a relevant species for ProTide evaluation, have demonstrated the improved stability and exposure of this compound compared to 3'-deoxyadenosine.
| Parameter | This compound (10 mg/kg/day) |
| Mean Cmax (ng/mL) | 1,560 |
| Mean AUC(0-t) (ng*h/mL) | 638 |
| Mean Elimination Half-life (t½) (hours) | 0.22 - 0.46 |
Data from a preclinical toxicology study in beagle dogs.[4]
Clinical Efficacy (NuTide:701 Study)
The ongoing Phase I/II NuTide:701 clinical trial is evaluating the safety and efficacy of this compound in patients with advanced solid tumors. In a cohort of 12 patients with PD-1 inhibitor-resistant metastatic melanoma treated with this compound in combination with pembrolizumab, the following results were reported:
| Efficacy Endpoint | Result |
| Disease Control Rate | 75% (9 out of 12 patients) |
| Partial Responses | 2 out of 12 patients |
| Progression-Free Survival | 7 out of 12 patients with > 5 months |
Data from the Phase 2 part of the NuTide:701 study.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or 3'-deoxyadenosine for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for NF-κB Pathway
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65 (Cell Signaling Technology, #8242), phospho-IκBα (Cell Signaling Technology, #2859), IκBα (Cell Signaling Technology, #4812), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
LC-MS/MS Analysis of this compound and Metabolites
-
Sample Preparation: Extract this compound and its metabolites from plasma or cell lysates using protein precipitation with acetonitrile (B52724) followed by solid-phase extraction.
-
Chromatographic Separation: Separate the analytes on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the concentrations of this compound, 3'-deoxyadenosine, and 3'-deoxyinosine (B124312) by comparing their peak areas to those of a standard curve.
Visualizations
This compound Mechanism of Action
Caption: Intracellular activation and mechanism of action of this compound.
This compound Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
This compound Attenuation of the NF-κB Signaling Pathway
References
- 1. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. nucana.com [nucana.com]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NUC-7738 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a naturally occurring adenosine (B11128) analogue with known anti-cancer properties. As a ProTide, this compound is engineered to overcome the pharmacological limitations of its parent compound, such as poor bioavailability and inherent resistance mechanisms within cancer cells.[1][2] In preclinical studies, this compound has demonstrated superior potency and cytotoxic activity across a diverse panel of cancer cell lines when compared to 3'-deoxyadenosine.[1] Its mechanism of action is predicated on the intracellular release of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which can disrupt DNA and RNA synthesis, trigger apoptosis, and modulate key cellular signaling pathways, including the NF-κB and AMP-activated protein kinase (AMPK) pathways.[1][3][4]
These application notes provide detailed, step-by-step protocols for assessing the in vitro efficacy of this compound on cancer cell viability utilizing common and reliable colorimetric and luminescent assays.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a variety of human cancer cell lines, underscoring its broad-spectrum anti-proliferative activity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Tera-1 | Teratocarcinoma | Not explicitly provided, but noted to be over 40-fold more sensitive to this compound than its parent compound, 3'-dA.[1] |
| 786-O | Renal Cancer | 13[1] |
| Various Cancer Cell Lines | Gastric, Melanoma, Ovarian | Mean IC50 of 18.8 µM across a wide set of cancer cell lines.[1] |
| CCRF-CEM | Leukemia | <30[5] |
| HL-60 | Leukemia | <30[5] |
| KG-1 | Leukemia | <30[5] |
| MOLT-4 | Leukemia | <30[5] |
| K562 | Leukemia | <30[5] |
| MV4-11 | Leukemia | <30[5] |
| THP-1 | Leukemia | <30[5] |
| HEL92 | Leukemia | <30[5] |
| NCI-H929 | Multiple Myeloma | <30[5] |
| RPMI-8226 | Multiple Myeloma | <30[5] |
| Jurkat | Leukemia | <30[5] |
| Z138 | Mantle Cell Lymphoma | <30[5] |
| RL | Non-Hodgkin's Lymphoma | <30[5] |
| HS445 | Hodgkin's Lymphoma | <30[5] |
| HepG2 | Liver Cancer | <30[5] |
| MCF-7 | Breast Cancer | <30[5] |
| Bx-PC-3 | Pancreatic Cancer | <30[5] |
| HT29 | Colorectal Cancer | <30[5] |
| MIA PaCa-2 | Pancreatic Cancer | <30[5] |
| SW620 | Colorectal Cancer | <30[5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is designed for efficient cellular uptake, after which it is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP). Subsequently, 3'-dAMP is phosphorylated to its active triphosphate form, 3'-dATP. This active metabolite exerts its anti-cancer effects through multiple mechanisms, including the inhibition of RNA synthesis and the induction of apoptosis. Furthermore, this compound has been shown to activate the AMPK pathway and inhibit the pro-survival NF-κB signaling pathway.[1][3]
Caption: Intracellular activation and downstream effects of this compound.
Experimental Workflow for Cell Viability Assays
The generalized workflow for evaluating the effect of this compound on cancer cell viability is a multi-step process that includes cell seeding, compound treatment, incubation, addition of a viability reagent, and signal quantification.
Caption: General experimental workflow for in vitro cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This widely used colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include control wells containing medium only to serve as blanks.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range for determining the IC50 is 0.1 µM to 100 µM.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Return the plate to the incubator for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.[8]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well, taking care not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the readings of all other wells.
-
Express the cell viability as a percentage relative to the vehicle-treated control cells.
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that measures the number of viable cells in culture based on the quantification of ATP, a key indicator of metabolically active cells.[9][10]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates suitable for luminescence measurements
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL of complete culture medium.
-
Include control wells with medium only for background luminescence determination.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of the this compound dilutions to the appropriate wells.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
-
Assay Procedure:
-
Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[11]
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® Reagent that is equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on an orbital shaker and mix the contents for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[11]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
The protocols detailed in these application notes offer standardized and validated methods for assessing the in vitro anti-cancer activity of this compound. Both the MTT and CellTiter-Glo® assays are robust and highly reproducible for determining the cytotoxic and anti-proliferative effects of this promising therapeutic agent. The accompanying data and pathway diagrams provide a comprehensive overview of this compound's mechanism of action, which will be invaluable for researchers engaged in the development of novel cancer therapies. For optimal results, it is advisable to empirically determine the ideal cell seeding densities and incubation times for each specific cell line under investigation.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nucana.com [nucana.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 11. promega.com [promega.com]
Determining the Potency of NUC-7738: Application Notes and Protocols for IC50 Assessment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of NUC-7738, a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), in various cancer cell lines. This compound is designed to overcome the limitations of its parent compound by bypassing key resistance mechanisms, leading to more potent anti-cancer activity.[1]
Introduction to this compound and its Mechanism of Action
This compound is a phosphoramidate (B1195095) prodrug that, once inside the cell, is converted to the active anti-cancer metabolite, 3'-dATP. This active form interferes with RNA polyadenylation and inhibits the NF-κB signaling pathway, ultimately leading to apoptosis in cancer cells.[1][2] Its design allows it to be effective in a wide range of tumors by avoiding the need for nucleoside transporters and activation by adenosine (B11128) kinase, which can be sources of resistance to traditional nucleoside analogs.[1]
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated across a broad spectrum of cancer cell lines. The following table summarizes the IC50 values, demonstrating the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) |
| Hematological Malignancies | ||
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | <30 |
| HL-60 | Acute Promyelocytic Leukemia | <30 |
| KG-1 | Acute Myelogenous Leukemia | <30 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | <30 |
| K562 | Chronic Myelogenous Leukemia | <30 |
| MV4-11 | Acute Myeloid Leukemia | <30 |
| THP-1 | Acute Monocytic Leukemia | <30 |
| HEL92.1.7 | Erythroleukemia | <30 |
| NCI-H929 | Multiple Myeloma | <30 |
| RPMI-8226 | Multiple Myeloma | <30 |
| Jurkat | T-cell Leukemia | <30 |
| Z-138 | Mantle Cell Lymphoma | <30 |
| RL | B-cell Lymphoma | <30 |
| HS-445 | Hodgkin's Lymphoma | <30 |
| Solid Tumors | ||
| 5637 | Bladder Cancer | 47.45 |
| A498 | Kidney Cancer | 58.05 |
| 786-O | Renal Cell Adenocarcinoma | 13 |
| UM-RC-2 | Renal Cell Carcinoma | 4 |
| HepG2 | Hepatocellular Carcinoma | <30 |
| MCF-7 | Breast Cancer | <30 |
| BxPC-3 | Pancreatic Cancer | <30 |
| HT-29 | Colorectal Cancer | <30 |
| MIA PaCa-2 | Pancreatic Cancer | <30 |
| SW620 | Colorectal Cancer | <30 |
| AGS | Gastric Cancer | 19 |
| NCI-SNU-16 | Gastric Cancer | 22 |
| MeWo | Melanoma | 11 |
| SK-MEL-28 | Melanoma | 10 |
| A2780 | Ovarian Cancer | 29 |
| OVCAR-3 | Ovarian Cancer | 15 |
| Tera-1 | Teratocarcinoma | 5 |
Note: The IC50 values for the hematological and some solid tumor cell lines are reported as less than 30 µM, indicating high potency. More specific values were not available in the cited literature.[1][3]
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Materials and Reagents
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., from 0.1 µM to 100 µM). It is advisable to include a wide range of concentrations in the initial experiment.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Experimental Workflow for IC50 Determination
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuCana Presents Promising Data on this compound at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: NUC-7738 Administration in Mouse Xenograft Models
These application notes provide a detailed overview and protocols for the administration of NUC-7738, a novel ProTide nucleotide analog, in preclinical mouse xenograft models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology research.
Introduction and Mechanism of Action
This compound is a phosphoramidate (B1195095) transformation of 3'-deoxyadenosine (cordycepin), designed to overcome key cancer resistance mechanisms. Unlike its parent nucleoside, this compound can enter cells independently of nucleoside transporters. Once inside the cell, it is efficiently converted to its active triphosphate form, 3'-dATP, by intracellular enzymes including phosphoglycerate kinase (PGK), bypassing the need for the initial phosphorylation step by deoxyadenosine (B7792050) kinase (dAK), which is often a rate-limiting step and a mechanism of resistance.
The active metabolite, 3'-dATP, exerts its anti-cancer effects primarily through two mechanisms:
-
Chain Termination: It acts as a DNA and RNA chain terminator, inhibiting DNA and RNA synthesis and leading to apoptosis.
-
A-AMPK Activation: It can also activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, which can further contribute to its anti-proliferative effects.
The design of this compound as a ProTide allows it to circumvent common resistance mechanisms such as deficient transport and phosphorylation, leading to higher intracellular concentrations of the active anti-cancer agent.
Signaling and Activation Pathway
The following diagram illustrates the intracellular activation of this compound and its subsequent mechanism of action.
Caption: Intracellular activation pathway of this compound.
Experimental Protocols
The following protocols are generalized from published studies on this compound in mouse xenograft models. Specific parameters may need optimization depending on the cell line and animal model used.
-
Cell Lines: Use cancer cell lines with known sensitivity to this compound or cordycepin. Examples from studies include solid tumor lines such as ovarian (OVCAR-3), prostate (PC-3), and colorectal (HCT116) cancers.
-
Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Use immunodeficient mice (e.g., female BALB/c nude or NOD/SCID mice), aged 6-8 weeks.
-
Implantation:
-
Harvest cultured cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups.
-
-
Reconstitution: Prepare this compound for injection by reconstituting the lyophilized powder in a suitable vehicle, such as a 5% dextrose solution or saline.
-
Dosage: Dosages ranging from 100 to 400 mg/kg have been tested. A common starting dose is 200 mg/kg.
-
Administration Route: Administer intravenously (IV) via the tail vein.
-
Dosing Schedule: A typical schedule is once-weekly administration.
The diagram below outlines the typical workflow for a mouse xenograft study involving this compound.
Caption: Standard workflow for this compound efficacy testing in vivo.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from preclinical xenograft studies, demonstrating the anti-tumor activity of this compound.
Table 1: Tumor Growth Inhibition in Ovarian Cancer Xenograft Model (OVCAR-3)
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once Weekly | ~1100 | - |
| This compound | 200 | Once Weekly | ~300 | ~73% |
Data are representative values compiled from published studies.
Table 2: Efficacy Across Different Solid Tumor Xenograft Models
| Cell Line (Cancer Type) | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Finding |
| OVCAR-3 (Ovarian) | 200 | Once Weekly | Significant | Showed marked tumor regression. |
| LNCaP (Prostate) | 200 | Once Weekly | Significant | Demonstrated potent anti-tumor activity. |
| HCT116 (Colorectal) | 200 | Once Weekly | Moderate | Effective in dCK-deficient models. |
Conclusion and Future Directions
This compound demonstrates significant single-agent anti-tumor activity in a variety of solid tumor xenograft models. Its unique mechanism of action, which bypasses key resistance pathways, makes it a promising therapeutic candidate. Studies have shown that a once-weekly intravenous administration schedule is well-tolerated and effective at inhibiting tumor growth. Future research should continue to explore this compound in combination with other chemotherapeutic agents and in a wider range of preclinical models, including those resistant to conventional nucleoside analogs.
Application Note: A Protocol for Investigating the Synergistic Effects of NUC-7738 and Pembrolizumab in a Cancer-Immune Cell Co-culture System
For Research Use Only.
Introduction
The convergence of targeted chemotherapy and immunotherapy represents a promising frontier in oncology. NUC-7738 is a novel phosphoramidate (B1195095) ProTide transformation of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analogue.[1][2][3] This modification is designed to overcome key cancer resistance mechanisms, such as poor cellular uptake and rapid breakdown by adenosine (B11128) deaminase (ADA).[4] Once inside the cell, this compound is converted to its active triphosphate form, 3'-dATP, which disrupts RNA polyadenylation, impacts gene expression, and induces apoptosis.[5][6] Crucially, this compound has been shown to modulate the tumor microenvironment (TME), in part by reducing secreted forms of PD-L1 (soluble and exosomal), which may contribute to T-cell dysfunction.[7][8][9]
Pembrolizumab (B1139204) (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells.[10][11] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often expressed by tumor cells, pembrolizumab releases the brakes on the immune system and restores the anti-tumor T-cell response.[10][12]
The combination of this compound and pembrolizumab is currently being investigated in clinical trials, particularly for patients with melanoma resistant to PD-1 inhibitors.[13] The scientific rationale for this combination is that this compound may sensitize tumors to PD-1 blockade by inducing immunogenic cell death and favorably altering the TME.[14] Co-culture experiments using patient-derived organoids have already shown that this compound enhances the efficacy of PD-1 inhibitors, leading to increased tumor cell killing. This application note provides a detailed protocol for establishing an in vitro co-culture model to study the synergistic anti-tumor effects of this compound and pembrolizumab.
Signaling Pathways and Mechanisms
This compound Mechanism of Action
This compound is a ProTide designed to efficiently deliver the active anti-cancer metabolite, 3'-dATP, into tumor cells. This process bypasses common resistance mechanisms. Inside the cell, 3'-dATP acts as a chain terminator for RNA synthesis and inhibits polyadenylate polymerase, leading to widespread disruption of gene expression, cell cycle arrest, and apoptosis.[1][6]
Caption: Mechanism of this compound activation and cytotoxic effect in cancer cells.
Pembrolizumab Mechanism of Action
Pembrolizumab functions as an immune checkpoint inhibitor. It binds to the PD-1 receptor on activated T-cells, preventing it from interacting with its ligands, PD-L1 and PD-L2, on tumor cells. This blockade abrogates the inhibitory signal, thereby "re-activating" the T-cell to recognize and eliminate the cancer cell.[10][12]
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction to restore T-cell activity.
Hypothesized Synergy in Co-Culture
In a co-culture system, this compound is hypothesized to exert direct cytotoxic effects on cancer cells and modulate the TME by reducing secreted PD-L1. This may enhance the susceptibility of tumor cells to immune-mediated killing. The addition of pembrolizumab further potentiates the immune response by blocking the remaining PD-1/PD-L1 checkpoint on surviving cancer cells, leading to a synergistic anti-tumor effect.
Caption: Hypothesized synergy of this compound and pembrolizumab in a co-culture model.
Experimental Protocols
Objective
To establish an in vitro co-culture model using human cancer cells and peripheral blood mononuclear cells (PBMCs) to assess the combinatorial anti-tumor efficacy of this compound and pembrolizumab. Key endpoints include cancer cell cytotoxicity, T-cell activation, and cytokine release.
Experimental Workflow
The overall workflow involves isolating immune cells, preparing target cancer cells, establishing the co-culture, treating with the compounds, and finally, analyzing the various endpoints.
Caption: Overall workflow for the cancer-immune cell co-culture experiment.
Materials and Reagents
-
Cells:
-
Target Cancer Cell Line: A PD-L1 positive cell line (e.g., A375 melanoma, MDA-MB-231 breast cancer).
-
Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor leukopaks.
-
-
Reagents:
-
This compound (NuCana plc)
-
Pembrolizumab (Merck & Co., Inc.)
-
Human IgG4 Isotype Control
-
Cell Culture Media (e.g., RPMI-1640) with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (for T-cell survival).
-
Ficoll-Paque™ PLUS for PBMC isolation.
-
Assay Kits: LDH Cytotoxicity Assay Kit, Human IFN-γ and TNF-α ELISA Kits.
-
Flow Cytometry Antibodies: Anti-CD3, Anti-CD8, Anti-CD69, Anti-Granzyme B, and a viability dye (e.g., 7-AAD).
-
Step-by-Step Procedure
Day 0: Cell Preparation
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Resuspend in complete RPMI media.
-
Seed Target Cells: Plate the target cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO₂.
Day 1: Co-culture and Treatment
-
Establish Co-culture: Remove media from the cancer cell plate. Add 1 x 10⁵ PBMCs to each well (for a 10:1 Effector-to-Target ratio) in 100 µL of media containing a low concentration of IL-2 (e.g., 10 U/mL).
-
Prepare Drug Dilutions: Prepare 2X concentrations of all treatments (this compound, pembrolizumab, isotype control, combination) in culture media.
-
Add Treatments: Add 100 µL of the 2X drug dilutions to the appropriate wells to achieve the final desired concentrations. The final volume in each well should be 200 µL.
-
Control Groups: Untreated (media only), Isotype Control (to match pembrolizumab concentration).
-
Single Agent Groups: this compound, Pembrolizumab.
-
Combination Group: this compound + Pembrolizumab.
-
Day 4: Endpoint Analysis (72-hour incubation)
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well for cytokine analysis. Store at -80°C until use.
-
Cell Collection for Flow Cytometry: Gently resuspend the cells in the remaining 100 µL. Transfer cells to a V-bottom 96-well plate or flow cytometry tubes.
-
Cytotoxicity Assay: If using an LDH assay, follow the manufacturer's protocol with the collected supernatant.
-
Flow Cytometry Staining:
-
Wash the collected cells with FACS buffer (PBS + 2% FBS).
-
Perform surface staining with antibodies against CD3, CD8, and CD69 for 30 minutes at 4°C.
-
Wash the cells, then fix and permeabilize for intracellular staining.
-
Perform intracellular staining for Granzyme B.
-
Wash and resuspend cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
-
Cytokine Analysis: Perform ELISA for IFN-γ and TNF-α on the collected supernatants according to the manufacturer's instructions.
Data Presentation
Quantitative data should be organized into clear tables to compare the effects of different treatments. The tables below are examples of how to structure the results.
Table 1: Cancer Cell Cytotoxicity (Data can be obtained from flow cytometry by gating on cancer cells (e.g., CD3-negative population) and assessing viability, or from an LDH assay.)
| Treatment Group | Concentration | Cancer Cell Viability (%) | % Specific Lysis |
| Untreated Control | - | 95.2 ± 3.1 | 0.0 |
| This compound | 1 µM | 75.6 ± 4.5 | 20.5 |
| Pembrolizumab | 10 µg/mL | 88.9 ± 2.8 | 6.6 |
| This compound + Pembrolizumab | 1 µM + 10 µg/mL | 52.3 ± 5.2 | 45.0 |
Table 2: T-Cell Activation Markers (Data obtained from flow cytometry by gating on CD3+/CD8+ T-cells.)
| Treatment Group | Concentration | % CD69+ of CD8+ T-cells | % Granzyme B+ of CD8+ T-cells |
| Untreated Control | - | 5.1 ± 1.2 | 8.3 ± 2.1 |
| This compound | 1 µM | 15.4 ± 2.5 | 18.9 ± 3.3 |
| Pembrolizumab | 10 µg/mL | 25.8 ± 3.1 | 30.1 ± 4.0 |
| This compound + Pembrolizumab | 1 µM + 10 µg/mL | 48.2 ± 4.7 | 55.6 ± 5.8 |
Table 3: Pro-inflammatory Cytokine Release (Data obtained from ELISA on culture supernatants.)
| Treatment Group | Concentration | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | - | 55 ± 15 | 30 ± 10 |
| This compound | 1 µM | 250 ± 40 | 150 ± 25 |
| Pembrolizumab | 10 µg/mL | 600 ± 75 | 350 ± 45 |
| This compound + Pembrolizumab | 1 µM + 10 µg/mL | 1550 ± 120 | 980 ± 90 |
Conclusion
This application note provides a comprehensive framework for investigating the immunomodulatory and synergistic anti-cancer effects of combining this compound with pembrolizumab in vitro. The described co-culture model allows for the simultaneous evaluation of direct tumor cell killing and the enhancement of anti-tumor immune responses. The expected results, including increased cytotoxicity, T-cell activation, and cytokine production in the combination group, would provide strong preclinical evidence to support the clinical development of this therapeutic strategy. This protocol can be adapted for various cancer and immune cell types to further explore the potential of this promising combination therapy.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 11. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 13. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]
- 14. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NCNA Stock News [stocktitan.net]
Application Notes and Protocols for NUC-7738 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (3'-dA), a naturally occurring nucleoside analog.[1] This modification is designed to overcome the limitations of 3'-dA, such as rapid breakdown and inefficient activation, by delivering the active anti-cancer metabolite, 3'-dATP, directly into tumor cells.[2] this compound's mechanism of action involves the disruption of RNA polyadenylation and modulation of the NF-κB signaling pathway, leading to apoptosis in cancer cells.[1][2] These mechanisms provide a strong rationale for investigating this compound in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance. This document provides detailed experimental designs and protocols for preclinical studies of this compound in combination therapies.
Mechanism of Action and Rationale for Combination Therapy
This compound is intracellularly converted to 3'-dATP, which acts as a potent anti-cancer agent through two primary mechanisms:
-
Disruption of RNA Polyadenylation: 3'-dATP competes with ATP during the synthesis of poly(A) tails of messenger RNA (mRNA), leading to premature termination of transcription and subsequent protein synthesis inhibition.[3] This disruption of a fundamental cellular process makes it a candidate for combination with agents that target other critical cellular pathways.
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor that promotes cell survival, proliferation, and inflammation.[1][2] Inhibition of this pro-survival pathway can sensitize cancer cells to the cytotoxic effects of other therapies.
Rationale for Combination Partners:
-
Immune Checkpoint Inhibitors (e.g., Pembrolizumab): this compound's ability to modulate the tumor microenvironment and potentially reduce the expression of immune checkpoint ligands like PD-L1 makes it a strong candidate for combination with PD-1/PD-L1 inhibitors.[4][5] Preclinical and clinical data have shown that this compound can sensitize tumors to immune checkpoint blockade.[4]
-
Chemotherapeutic Agents: Combining this compound with traditional chemotherapies that induce DNA damage or mitotic stress could lead to synergistic effects by simultaneously attacking multiple critical cellular processes.
-
Targeted Therapies: Inhibitors of pro-survival pathways that are not directly affected by this compound, such as PI3K/AKT/mTOR pathway inhibitors, could be rational combination partners.
-
PARP Inhibitors: Given this compound's impact on RNA processing and DNA replication, combining it with PARP inhibitors could be a promising strategy, particularly in tumors with deficiencies in DNA damage repair.
Data Presentation
Quantitative data from in vitro and in vivo combination studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound and Combination Agent (Drug X) in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Drug X IC50 (µM) |
| Cell Line A (e.g., A549) | 5.2 | 10.8 |
| Cell Line B (e.g., HCT116) | 8.1 | 15.3 |
| Cell Line C (e.g., MCF-7) | 3.5 | 8.7 |
Table 2: Synergy Analysis of this compound and Drug X Combination in Cancer Cell Line A
| Combination Ratio (this compound:Drug X) | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) for this compound | Dose Reduction Index (DRI) for Drug X | Interpretation |
| 1:2 | 0.65 | 3.1 | 2.5 | Synergism |
| 1:1 | 0.72 | 2.8 | 2.2 | Synergism |
| 2:1 | 0.85 | 2.2 | 1.8 | Slight Synergism |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Efficacy of this compound and Drug X Combination in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (dose 1) | 950 ± 180 | 36.7 |
| Drug X (dose 2) | 1100 ± 210 | 26.7 |
| This compound + Drug X | 450 ± 120 | 70.0 |
Experimental Protocols
In Vitro Studies
This protocol is for determining the cytotoxic effects of this compound and a combination agent, individually and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and combination agent (Drug X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and Drug X in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of this compound and 50 µL of Drug X at fixed ratios (e.g., based on their individual IC50 values).
-
Include vehicle-treated control wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
This method is used to quantify the interaction between this compound and the combination agent.
Procedure:
-
Perform the cell viability assay as described in Protocol 1 with a range of concentrations for each drug and their combination at fixed ratios.
-
Use software like CompuSyn to analyze the dose-response data.
-
The software will generate a Combination Index (CI) value for different effect levels (e.g., ED50, ED75, ED90).
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
The software will also calculate the Dose Reduction Index (DRI), which indicates the fold of dose reduction possible for each drug in a synergistic combination to achieve the same effect as the drug alone.
This protocol is to assess the induction of apoptosis by the combination treatment.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)[7]
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with this compound, Drug X, and the combination for the desired time (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[4]
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This protocol is to determine the effect of the combination treatment on NF-κB activity.
Materials:
-
Cells grown on coverslips or in imaging plates
-
This compound and Drug X
-
Triton X-100
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in an imaging-compatible plate and allow them to adhere overnight.
-
Treat the cells with this compound, Drug X, and the combination for the desired time. Include a positive control for NF-κB activation (e.g., TNF-α).
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 to determine the extent of nuclear translocation.
In Vivo Studies
This protocol outlines the in vivo evaluation of this compound combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and Drug X formulations for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[8]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Drug X
-
Group 4: this compound + Drug X
-
-
Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal, oral). The doses should be based on prior MTD studies.
-
Measure tumor volume and body weight 2-3 times per week.[8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Mandatory Visualization
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for Combination Studies.
Caption: Logical Framework for Data Interpretation.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nucana.com [nucana.com]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. benchchem.com [benchchem.com]
- 5. NuCana plc Reports Encouraging Clinical Data for this compound and NUC-3373, Highlights Financial Position and Future Milestones [barchart.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for NUC-7738 in Solid Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1][2] Developed to overcome the metabolic limitations of its parent compound, this compound exhibits enhanced potency and a more favorable pharmacokinetic profile, making it a promising agent for cancer therapy.[1][2] These application notes provide a comprehensive overview of this compound's activity in solid tumor cell lines, its mechanism of action, and detailed protocols for its application in pre-clinical research.
This compound is currently under clinical investigation in Phase I/II trials for patients with advanced solid tumors and lymphoma.[3][4][5][6] It has demonstrated encouraging anti-cancer activity and is well-tolerated in early clinical studies.[2]
Mechanism of Action
This compound's design as a ProTide allows it to bypass the resistance mechanisms that limit the efficacy of 3'-deoxyadenosine.[1][7][8] Once inside the cell, it is cleaved by the enzyme histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to release its active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP).[1][9] This active form is then further phosphorylated to the triphosphate form, 3'-dATP, which can be incorporated into DNA and RNA, leading to chain termination and inhibition of protein synthesis.[8]
This compound exerts its anti-cancer effects through multiple pathways:
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis) in cancer cells.[1][9]
-
Inhibition of the NF-κB Pathway: It has been shown to downregulate the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][7][9]
-
Stabilization of p53: In certain cancer types, such as esophageal cancer, this compound can induce apoptosis by stabilizing the tumor suppressor protein p53.[2][10]
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of solid tumor cell lines. This data highlights the broad-spectrum anti-cancer activity of the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Cancer | 11.2 |
| KATO III | Gastric Cancer | 22.8 |
| NCI-N87 | Gastric Cancer | 21.9 |
| 786-O | Renal Cancer | 11.5 |
| A498 | Renal Cancer | 11.9 |
| ACHN | Renal Cancer | 17.5 |
| Caki-1 | Renal Cancer | 20.7 |
| A375 | Melanoma | 30.1 |
| SK-MEL-2 | Melanoma | 23.9 |
| SK-MEL-5 | Melanoma | 25.1 |
| SK-OV-3 | Ovarian Cancer | 10.1 |
| OVCAR-3 | Ovarian Cancer | 13.5 |
| OVCAR-4 | Ovarian Cancer | 13.9 |
| Tera-1 | Teratocarcinoma | 1.1 |
Data extracted from "The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial"[1]
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound in solid tumor cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Solid tumor cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the procedure for detecting changes in the expression of key apoptosis-related proteins (e.g., cleaved PARP, p53, NF-κB p65) in response to this compound treatment.
Materials:
-
This compound
-
Solid tumor cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p53, anti-NF-κB p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in Protocol 2.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control, such as GAPDH, to normalize the protein levels.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action that involves the induction of apoptosis and modulation of key survival pathways. The protocols provided in these application notes offer a framework for researchers to investigate the efficacy and mechanism of this compound in various solid tumor cell line models. Further research into this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUC7738 Induces Apoptosis Through Modulating Stability of P53 in Esophageal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear stabilization of p53 requires a functional nucleolar surveillance pathway | Semantic Scholar [semanticscholar.org]
- 6. This compound by NuCana for Chordoma: Likelihood of Approval [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 9. Nuclear stabilization of p53 requires a functional nucleolar surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
Application Notes and Protocols for NUC-7738 Treatment in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1][2][3][4] Developed to overcome the limitations of its parent compound, such as rapid degradation and inefficient cellular uptake, this compound exhibits potent anti-cancer activity.[1][3][4] Its ProTide technology enables efficient delivery into cancer cells, where it is converted to its active triphosphate form, 3'-dATP. This active metabolite disrupts RNA polyadenylation and inhibits key cellular processes, leading to apoptosis and reduced tumor growth.[5] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for pre-clinical drug evaluation compared to traditional 2D cell cultures. They better mimic the tumor microenvironment, including hypoxia, nutrient gradients, and cell-cell interactions, which can influence drug efficacy and resistance.[6][7]
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models.
Mechanism of Action of this compound
This compound is designed to bypass the resistance mechanisms that limit the therapeutic potential of 3'-deoxyadenosine.[1][3][4] The phosphoramidate (B1195095) moiety of the ProTide protects the nucleoside analog from enzymatic degradation in the bloodstream. Upon entering a cancer cell, the ProTide is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the pre-activated monophosphate form, 3'-dAMP. This is subsequently phosphorylated to the active triphosphate, 3'-dATP, which exerts its anti-cancer effects through multiple pathways, including the inhibition of the NF-κB signaling pathway and disruption of RNA polyadenylation.[1][3][4]
Data Presentation: Efficacy of this compound in 3D Tumor Spheroid Models
While specific quantitative data for this compound in 3D tumor spheroid models is not yet widely published, the following tables provide a template for organizing and presenting experimental findings based on the protocols outlined below. Researchers should populate these tables with their own experimental data.
Table 1: IC50 Values of this compound in 2D Monolayer vs. 3D Spheroid Cultures
| Cell Line | IC50 (µM) in 2D Monolayer | IC50 (µM) in 3D Spheroids | Fold Change (3D/2D) |
| e.g., A549 (Lung) | Data Point | Data Point | Data Point |
| e.g., HCT116 (Colon) | Data Point | Data Point | Data Point |
| e.g., MCF-7 (Breast) | Data Point | Data Point | Data Point |
Table 2: Effect of this compound on Spheroid Growth and Viability
| Cell Line | Treatment Group | Spheroid Diameter (µm) at Day 7 | % Viability (vs. Control) at Day 7 |
| e.g., A549 | Vehicle Control | Data Point | 100% |
| This compound (IC50) | Data Point | Data Point | |
| This compound (5x IC50) | Data Point | Data Point | |
| e.g., HCT116 | Vehicle Control | Data Point | 100% |
| This compound (IC50) | Data Point | Data Point | |
| This compound (5x IC50) | Data Point | Data Point |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in 3D tumor spheroid models. Optimization may be required depending on the cell line and specific experimental goals.
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Determine the cell concentration and viability.
-
Prepare a cell suspension at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily. Compact spheroids should form within 2-4 days.
Protocol 2: this compound Treatment and Viability Assessment
This protocol details the treatment of established spheroids with this compound and the subsequent measurement of cell viability using a luminescence-based assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer-compatible 96-well white-walled plates
-
Multichannel pipette
Procedure:
-
After spheroid formation (Day 3-4), prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).
-
Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C with 5% CO2.
-
At the end of the incubation period, measure the spheroid diameter using an inverted microscope with a calibrated eyepiece or an imaging system.
-
For viability assessment, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.
-
Transfer 100 µL from each well of the ULA plate to a well of a 96-well white-walled plate.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids and determine the IC50 value.
Concluding Remarks
The use of 3D tumor spheroid models provides a more clinically relevant platform for the pre-clinical evaluation of novel anti-cancer agents like this compound. The protocols and data presentation formats provided herein offer a standardized approach for researchers to investigate the efficacy of this compound in these advanced in vitro systems. It is anticipated that this compound will demonstrate potent anti-proliferative and cytotoxic effects in 3D spheroid models, further supporting its clinical development. Researchers are encouraged to adapt and optimize these protocols to suit their specific cell models and experimental objectives.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardiff.ac.uk [cardiff.ac.uk]
- 3. Advances in 3D peptide hydrogel models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. Could this compound Be the Game-Changing Cancer Treatment You've Never Heard Of? [celluvive.com]
- 6. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after NUC-7738 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analogue.[1] Developed to overcome the clinical limitations of its parent compound, this compound exhibits potent anti-cancer properties by effectively inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2] This document provides a detailed guide for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
This compound is designed to bypass the resistance mechanisms that limit the efficacy of 3'-deoxyadenosine, such as degradation by adenosine (B11128) deaminase (ADA).[3] Once inside the cell, this compound is converted by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT-1) into its active anti-cancer metabolite, 3'-dATP.[4] This active form disrupts cellular processes and promotes apoptosis, in part through the attenuation of the NF-κB signaling pathway.[4][5] Recent studies have also indicated that this compound can induce apoptosis by stabilizing p53.[6]
The Annexin V/PI assay is a robust method for the quantitative assessment of apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that is excluded by viable cells with intact membranes. It is used to differentiate between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).
Data Presentation
The following table summarizes representative quantitative data on the apoptotic effects of this compound on Tera-1 (teratocarcinoma) cells after 24 hours of treatment. Data is presented as the percentage of cells in each quadrant of the flow cytometry analysis.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 | 2.5 | 2.3 |
| This compound | 10 | 75.8 | 15.1 | 9.1 |
| This compound | 25 | 50.3 | 28.9 | 20.8 |
| This compound | 50 | 25.1 | 45.6 | 29.3 |
Note: This data is representative and based on findings reported in the literature.[4] Actual results may vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis by this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., Tera-1, gastric, or cervical cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
For adherent cells, seed 1-2 x 10^5 cells per well in a 6-well plate.
-
For suspension cells, seed at a density of 2-3 x 10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the previously collected medium.
-
-
Suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (should be a small population in apoptosis studies)
-
-
Mandatory Visualizations
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NUC7738 Induces Apoptosis Through Modulating Stability of P53 in Esophageal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving NUC-7738 solubility for in vitro experiments
Welcome to the technical support center for NUC-7738. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a ProTide phosphoramidate (B1195095) prodrug of 3'-deoxyadenosine (also known as cordycepin).[1] This chemical modification is designed to overcome the limitations of 3'-deoxyadenosine, such as rapid degradation and poor cellular uptake.[1][2] The ProTide technology allows this compound to readily enter cancer cells, where it is then cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding protein 1 (HINT1) to release the active anti-cancer agent, 3'-deoxyadenosine monophosphate (3'-dAMP).[1][3] The active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), induces apoptosis (programmed cell death) and has been shown to affect the NF-κB signaling pathway.[1][3]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4] this compound is highly soluble in DMSO, and a concentration of 100 mg/mL (175.90 mM) can be achieved with the help of ultrasonication.[4] It is crucial to use anhydrous, high-quality DMSO as the presence of water can affect the solubility and stability of the compound.[4]
Q3: My this compound solution, which was clear initially, has formed a precipitate after being stored. What should I do?
A3: Precipitation in a stock solution upon storage, especially after freeze-thaw cycles, can occur. To address this, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent this, it is recommended to prepare small aliquots of the stock solution to avoid repeated freezing and thawing.[5] Store aliquots at -20°C for short-term and -80°C for long-term storage.[4]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[6]
-
Slow, dropwise addition: Add the DMSO stock solution to the media slowly and dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[6]
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture.[6] This may require preparing a more dilute intermediate stock solution in DMSO before the final dilution into the media.
-
Use a co-solvent: For challenging situations, consider using a co-solvent system. Formulations developed for in vivo studies can be adapted. For example, a mixture of PEG300 and Tween-80 in saline can improve solubility.[4]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving precipitation issues with this compound in your in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[6] |
| Rapid solvent exchange from DMSO to the aqueous environment. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed media or a co-solvent before making the final dilution.[6] | |
| Precipitate forms over time in the incubator | Temperature fluctuations affecting solubility. | Ensure the incubator maintains a stable temperature. Minimize the frequency of opening the incubator door. |
| Interaction with media components. | The high concentration of salts and proteins in some media can reduce the solubility of hydrophobic compounds. If possible, test different basal media formulations. | |
| Inconsistent experimental results | Micro-precipitation of this compound that is not easily visible. | Before adding to cells, visually inspect the final working solution under a microscope for any signs of precipitation. Centrifuge the solution at high speed and test the supernatant for activity to confirm if the compound is in solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-quality DMSO to achieve the desired concentration (e.g., 100 mg/mL).[4]
-
Vortex the solution vigorously.
-
If necessary, sonicate the solution in a water bath for short intervals until the compound is fully dissolved.[4]
-
Dispense into small, single-use aliquots in amber glass or polypropylene (B1209903) vials.
-
Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed media if a very low final concentration is desired.
-
Slowly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed media while gently mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to your specific cell line (typically <0.5%).[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
NUC-7738 Technical Support Center: Troubleshooting Potential Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of NUC-7738 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a ProTide derivative of 3'-deoxyadenosine (also known as cordycepin). Its design overcomes the limitations of its parent compound, such as rapid degradation and inefficient cellular uptake.[1][2] Once inside the cell, this compound is converted to its active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which primarily acts by inhibiting DNA and RNA synthesis, leading to cancer cell death.[3][4] A key on-target effect observed in vitro is the downregulation of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][5]
Q2: We are observing changes in gene expression that are not directly related to the NF-κB pathway. Could these be off-target effects?
It is possible. While the primary intended effect of this compound is the disruption of DNA/RNA synthesis and the NF-κB pathway, transcriptomic studies have revealed broader effects on gene expression. An RNA-sequencing analysis in HAP1 cells showed that this compound caused significant changes in a number of genes, leading to a transcriptome-wide downregulation of pathways involved in cell survival and proliferation.[1] Compared to its parent compound, 3'-deoxyadenosine, this compound induced a greater fold change in a smaller, more specific set of genes.[1] Therefore, observing modulation of other pathways at the mRNA level is not unexpected.
Q3: Our experiments with a melanoma cell line show a decrease in secreted PD-L1, but no change in cell-surface PD-L1. Is this a known effect of this compound?
Yes, this is a documented in vitro effect of this compound. In the A375 malignant melanoma cell line, treatment with this compound resulted in a reduction of both soluble PD-L1 (sPD-L1) mRNA and protein, as well as exosome-associated PD-L1 (ExoPD-L1).[6] Notably, this occurred without altering the expression of PD-L1 on the cell surface.[6] This suggests a specific regulatory effect on the secretion of PD-L1, which could be considered a secondary or off-target effect of the compound.
Q4: We have noticed global changes in mRNA stability in our this compound-treated cells. What could be the mechanism behind this?
This is consistent with recent findings. The active metabolite of this compound, 3'-dATP, is known to interfere with RNA polyadenylation. Recent studies have shown that this compound treatment leads to a global shortening of poly(A) tails on mRNA transcripts in cancer cell lines.[7] This can impact mRNA stability and translation. Specifically, this has been shown to affect 5' TOP (Terminal Oligo-Pyrimidine) genes, which are crucial for controlling translation.[7] This broad effect on RNA processing is a key part of its mechanism but can also be the source of various observed downstream effects.
Q5: Since this compound is a pro-drug of cordycepin (B1669437) (3'-deoxyadenosine), could it share off-target effects with its parent compound?
This is a reasonable hypothesis. Once this compound is metabolized to 3'-dATP within the cell, it is plausible that it could interact with some of the same off-target pathways as cordycepin. Preclinical studies on cordycepin have identified several other signaling pathways that it can modulate. Researchers should be aware of these potential shared off-target effects when interpreting their data.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting/Investigative Steps |
| Unexpected changes in cell signaling pathways (e.g., PI3K/Akt, MAPK/ERK). | The active metabolite of this compound may interact with components of these pathways, similar to its parent compound, cordycepin. | - Perform Western blot or other protein analysis to confirm the activation/inhibition of key proteins in the suspected pathway (e.g., phospho-Akt, phospho-ERK).- Use specific inhibitors of the suspected off-target pathway in combination with this compound to see if the observed phenotype is rescued. |
| Alterations in cell cycle progression not solely attributable to DNA synthesis inhibition. | Cordycepin has been reported to cause cell cycle arrest at different phases depending on the cell type and dose.[5] | - Perform flow cytometry-based cell cycle analysis at multiple time points and concentrations of this compound.- Analyze the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs). |
| Changes in cellular metabolism, such as altered glucose uptake or ATP levels. | Cordycepin is a known activator of AMPK, a master regulator of cellular metabolism. | - Measure AMPK activation (e.g., via phosphorylation status).- Assess cellular ATP levels and glucose consumption in this compound-treated cells. |
| Unexplained anti-inflammatory effects observed in co-culture systems. | Cordycepin has well-documented anti-inflammatory properties, including the inhibition of TGF-β signaling.[5] | - Measure the secretion of pro- and anti-inflammatory cytokines in your cell culture supernatant.- Investigate the activation status of key inflammatory signaling molecules (e.g., Smad proteins for the TGF-β pathway). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HAP1 | Leukemia-derived | ~1-10 |
| Gastric Cancer Cell Lines | Gastric | <10 |
| Renal Cancer Cell Lines | Renal | <10 |
| Melanoma Cell Lines | Melanoma | <10 |
| Ovarian Cancer Cell Lines | Ovarian | <10 |
| Hematological Cancer Cell Lines | Various | <30 |
| Data compiled from multiple sources.[1] |
Table 2: Observed Molecular Effects of this compound in Cell Culture
| Effect | Cell Line | Concentration | Observation |
| Reduction of soluble PD-L1 (sPD-L1) mRNA | A375 (Melanoma) | 10 µM | Up to 40% reduction |
| Reduction of sPD-L1 protein | A375 (Melanoma) | 10 µM | Up to 3-fold decrease |
| Reduction of exosome-associated PD-L1 (ExoPD-L1) protein | A375 (Melanoma) | 10 µM | ~50% reduction |
| Global shortening of poly(A) tails | Melanoma and Renal Cell Carcinoma cell lines | IC50 levels | Significant reduction in poly(A) tail length |
| Data from references[6][7] |
Experimental Protocols
Protocol 1: RNA-Sequencing Analysis of this compound Treated Cells
This protocol is based on the methodology described for analyzing the transcriptomic effects of this compound.[1]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HAP1) at an appropriate density.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and IC90 values) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a standard commercially available kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA.
-
Perform deep sequencing on a suitable platform (e.g., Illumina).
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify modulated signaling pathways.
-
Protocol 2: Analysis of Secreted PD-L1 from Cell Culture Supernatant
This protocol is adapted from the methods used to study this compound's effect on PD-L1.[6]
-
Cell Treatment and Supernatant Collection:
-
Culture cells (e.g., A375 melanoma cells) and treat with this compound (e.g., 10 µM) or a vehicle control for various time points (e.g., 6-72 hours).
-
Collect the cell culture supernatant at each time point.
-
-
Soluble PD-L1 (sPD-L1) Measurement:
-
Use a commercially available sandwich ELISA kit to quantify the concentration of sPD-L1 in the collected supernatant, following the manufacturer's protocol.
-
-
Exosome-Associated PD-L1 (ExoPD-L1) Analysis:
-
Isolate exosomes from the supernatant using standard methods (e.g., ultracentrifugation or a commercial exosome isolation kit).
-
Lyse the isolated exosomes to release their protein content.
-
Perform Western blot analysis on the exosomal lysates using an antibody specific for PD-L1. Normalize the results to an exosomal marker like CD81.
-
Visualizations
Caption: Intracellular activation of this compound and its primary on-target effects.
Caption: A logical workflow for investigating potential off-target effects of this compound.
Caption: this compound's impact on RNA processing and stability.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 3. Could this compound Be the Game-Changing Cancer Treatment You've Never Heard Of? [celluvive.com]
- 4. nucana.com [nucana.com]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nucana.com [nucana.com]
Technical Support Center: Optimizing NUC-7738 Dosage for Preclinical Animal Studies
Welcome to the technical support center for NUC-7738. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for preclinical animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel ProTide derivative of 3'-deoxyadenosine (3'-dA), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2][3] The ProTide technology is designed to overcome the limitations of 3'-dA, such as its rapid degradation in the bloodstream by adenosine (B11128) deaminase (ADA) and inefficient transport into cancer cells.[1][2][4] Once inside the cell, this compound is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active anti-cancer agent, 3'-deoxyadenosine monophosphate (3'-dAMP).[1][5] This active metabolite can then be further phosphorylated to 3'-dATP, which disrupts RNA synthesis and promotes apoptosis (programmed cell death) in cancer cells.[1][4] this compound has also been shown to affect the NF-κB pathway and may act as an immune sensitizer.[1]
Q2: Which animal models are suitable for preclinical studies with this compound?
A2: Rodent models, such as mice and rats, are not suitable for assessing the toxicity and toxicokinetics of this compound.[1] This is due to the presence of species-specific serum esterases that rapidly degrade the phosphoramidate (B1195095) moiety of this compound, leading to a very short half-life (less than 2 minutes in rats).[1] Preclinical toxicology studies for this compound have been successfully conducted in beagle dogs .[1][6] Therefore, it is highly recommended to use a non-rodent species like the beagle dog for pharmacokinetic and toxicology studies. For efficacy studies in xenograft models, the choice of animal will depend on the tumor type and study objectives, but the stability of this compound in the serum of the chosen species must be considered.
Q3: What is a recommended starting dose for this compound in preclinical animal studies?
A3: A preclinical toxicology study in beagle dogs used daily intravenous infusions of this compound at doses of 5, 10, and 20 mg/kg/day.[1] For a new in vivo efficacy study, a dose-range finding study is recommended. Based on the available toxicology data, a starting dose at the lower end of this range, for example, 5 mg/kg, could be a reasonable starting point. However, the optimal dose will depend on the specific animal model, tumor type, and administration route.
Q4: How should this compound be prepared and administered for in vivo studies?
A4: For preclinical studies in beagle dogs, this compound was administered via slow intravenous infusion.[1] The vehicle used in these studies was a mixture of polyethylene (B3416737) glycol 400 and 0.9% NaCl solution. The specific formulation and administration route should be optimized for your experimental setup and animal model. It is crucial to ensure the solubility and stability of this compound in the chosen vehicle.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Events in Animal Subjects
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | As stated in the FAQs, rodent models are not suitable for toxicokinetic and toxicity studies of this compound due to rapid compound degradation.[1] Ensure you are using a suitable non-rodent species, such as the beagle dog. |
| Dose Too High | - Immediately reduce the dosage in subsequent cohorts. - Implement a dose-escalation study design with smaller dose increments to identify the Maximum Tolerated Dose (MTD). - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior). |
| Formulation/Vehicle Issues | - Verify the pH and osmolarity of the formulation to ensure it is physiologically compatible. - Assess the stability of this compound in the vehicle at the storage and administration temperatures. - Consider using alternative, well-established vehicles for intravenous administration of nucleoside analogs. |
| Rapid Infusion Rate | - If administering intravenously, ensure a slow and controlled infusion rate to avoid acute toxicity. The preclinical toxicology studies in beagle dogs utilized a slow intravenous infusion.[1] |
Issue 2: Lack of Efficacy or Tumor Response
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Dosage | - Conduct a dose-escalation study to determine if higher, well-tolerated doses result in an anti-tumor response. - Measure the intratumoral concentration of the active metabolite (3'-dATP) to confirm drug delivery and activation at the tumor site. |
| Inappropriate Dosing Schedule | - The preclinical toxicology study in beagle dogs administered this compound daily for 5 consecutive days followed by a 2-day break for 4 cycles.[1] Consider evaluating different dosing schedules (e.g., more frequent or continuous administration) based on the pharmacokinetic profile of this compound in your model. |
| Tumor Model Resistance | - Confirm the expression of HINT1 in your tumor cell line or xenograft model, as it is essential for the activation of this compound.[1][5] - Evaluate the in vitro sensitivity of your cancer cell line to this compound before initiating in vivo studies. |
| Poor Bioavailability | - Although this compound is designed to have improved bioavailability over 3'-dA, it is still important to perform pharmacokinetic studies in your chosen animal model to confirm adequate systemic exposure.[1] |
Data Presentation
Table 1: Preclinical Toxicology Dosing in Beagle Dogs
| Dose Group | Dosage (mg/kg/day) | Administration Route | Study Duration |
| 1 | 5 | Intravenous Infusion | 4 weekly cycles (5 days on, 2 days off) |
| 2 | 10 | Intravenous Infusion | 4 weekly cycles (5 days on, 2 days off) |
| 3 | 20 | Intravenous Infusion | 4 weekly cycles (5 days on, 2 days off) |
| 4 | Vehicle Control | Intravenous Infusion | 4 weekly cycles (5 days on, 2 days off) |
Data sourced from preclinical toxicology studies mentioned in scientific literature.[1]
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Efficacy in a Xenograft Model (Non-Rodent)
-
Animal Model: Select a suitable non-rodent species (e.g., immunodeficient rabbits or pigs) for xenograft studies. Ensure the chosen species does not have high levels of serum esterases that would rapidly degrade this compound.
-
Cell Line: Use a cancer cell line with confirmed in vitro sensitivity to this compound and detectable HINT1 expression.
-
Tumor Implantation: Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize animals into groups (n=5-8 per group) including a vehicle control group and at least three this compound dose groups (e.g., 2.5, 5, and 10 mg/kg).
-
Drug Administration: Administer this compound via a clinically relevant route (e.g., slow intravenous infusion) on a predetermined schedule (e.g., daily for 5 days, followed by a 2-day rest period, for 3-4 weeks).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, collect blood for pharmacokinetic analysis and tumors for pharmacodynamic analysis (e.g., measurement of 3'-dATP levels, apoptosis markers).
-
-
Endpoint: The primary endpoint is tumor growth inhibition. The study will help identify a dose that shows anti-tumor activity with an acceptable safety profile.
Mandatory Visualization
Caption: this compound intracellular activation and mechanism of action.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting logic for this compound preclinical studies.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The novel nucleoside analogue ProTide this compound overcomes cancer resistance mechanisms in vitro and in a first-in-human Phase 1 clinical trial -ORCA [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
NUC-7738 Technical Support Center: Troubleshooting Inconsistent Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) to help you troubleshoot and achieve consistent, reliable results in your NUC-7738 experiments. This compound is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin) designed to overcome key resistance mechanisms that limit the efficacy of its parent compound. Understanding its mechanism of action and potential experimental variables is crucial for successful research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a phosphoramidate (B1195095) prodrug (ProTide) of 3'-deoxyadenosine (3'-dA or cordycepin). Its design allows it to bypass the primary resistance mechanisms that limit the anticancer activity of cordycepin (B1669437).[1] Unlike cordycepin, this compound's uptake into cancer cells is not dependent on the human equilibrative nucleoside transporter 1 (hENT1).[2][3] Once inside the cell, it is converted to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP), independent of the enzyme adenosine (B11128) kinase (ADK). Furthermore, this compound is resistant to degradation by adenosine deaminase (ADA), an enzyme that rapidly breaks down cordycepin in the bloodstream.[2][3] The active metabolite, 3'-dATP, acts as a chain terminator during RNA synthesis and inhibits polyadenylation, leading to cancer cell death.
Q2: I am observing significant variability in IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors, a phenomenon also observed with its parent compound, cordycepin.[4] Key areas to investigate include:
-
Cell Health and Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and use them at a low passage number. Genetic drift can occur at high passage numbers, altering drug sensitivity.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly impact cellular metabolism and drug response.
-
Cell Seeding Density: The density at which cells are seeded can influence their growth rate and drug sensitivity. It is crucial to optimize and maintain a consistent seeding density for each cell line.
-
Culture Media and Supplements: Variations in media composition, serum lot, or supplement concentrations can affect cell growth and response to treatment. Use consistent sources and lot numbers for these reagents whenever possible.
-
-
Compound Handling and Stability:
-
Storage: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5] Avoid repeated freeze-thaw cycles.
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment.[5] If precipitation is observed upon dilution, gentle warming or sonication may be used to aid dissolution.[5]
-
-
Experimental Protocol and Assay Conditions:
-
Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is non-toxic to the cells.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Use a consistent and clearly defined incubation time for your assays.
-
Assay Type: Different viability assays (e.g., MTS, MTT, ATP-based) measure different aspects of cell health and can yield different IC50 values. Choose an appropriate assay and use it consistently.
-
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical for maintaining the integrity and activity of this compound.
-
Long-term Storage: For stock solutions, storage at -80°C is recommended for up to 6 months.[5]
-
Short-term Storage: For frequent use, stock solutions can be stored at -20°C for up to 1 month.[5]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure consistent potency.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent cell seeding density. | Optimize and standardize the cell seeding density for each cell line. Use a cell counter for accurate seeding. |
| Cell health issues (e.g., high passage number, mycoplasma). | Use low-passage cells and regularly test for mycoplasma contamination. | |
| Inconsistent incubation times. | Strictly adhere to the planned incubation time for all experiments. | |
| Improper compound storage or handling. | Follow recommended storage conditions (-80°C for long-term).[5] Prepare fresh dilutions for each experiment. | |
| No or low cytotoxic effect observed | Incorrect concentration of this compound. | Verify the concentration of your stock solution and the dilutions. |
| Cell line is resistant to this compound. | Confirm the sensitivity of your cell line to this compound by including a known sensitive cell line as a positive control. | |
| Degraded this compound. | Use a fresh vial of this compound or a newly prepared stock solution. | |
| Edge effects in 96-well plates | Evaporation from outer wells. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Precipitation of this compound in media | Low solubility at high concentrations. | If precipitation occurs when preparing working solutions, gentle warming and/or sonication can be used to help dissolve the compound.[5] Ensure the final solvent concentration in the media is appropriate. |
Quantitative Data Summary
The following table summarizes the reported 50% lethal concentration (LC50) values for this compound in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | LC50 (µM) |
| Z138 | Mantle Cell Lymphoma | 12.15 |
| HEL92.1.7 | Erythroleukemia | 68.9 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | <30 |
| HL-60 | Acute Promyelocytic Leukemia | <30 |
| KG-1 | Acute Myelogenous Leukemia | <30 |
| MOLT-4 | Acute Lymphoblastic Leukemia | <30 |
| K562 | Chronic Myelogenous Leukemia | <30 |
| MV4-11 | Acute Myeloid Leukemia | <30 |
| THP-1 | Acute Monocytic Leukemia | <30 |
| NCI-H929 | Multiple Myeloma | <30 |
| RPMI-8226 | Multiple Myeloma | <30 |
| Jurkat | T-cell Leukemia | <30 |
| RL | Non-Hodgkin's Lymphoma | <30 |
| HS445 | Hodgkin's Lymphoma | <30 |
| HepG2 | Hepatocellular Carcinoma | >30 |
| MCF-7 | Breast Adenocarcinoma | >30 |
| Bx-PC-3 | Pancreatic Adenocarcinoma | >30 |
| HT29 | Colorectal Adenocarcinoma | >30 |
| MIA PaCa-2 | Pancreatic Carcinoma | >30 |
| SW620 | Colorectal Adenocarcinoma | >30 |
Data sourced from MedChemExpress, referencing in vitro studies.[5]
Experimental Protocols
Detailed Methodology: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTS assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well, depending on the cell line's growth rate).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle-only control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound overcomes cordycepin resistance mechanisms.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Logical steps for troubleshooting IC50 variability.
References
- 1. HIV-1 Polymerase Inhibition by Nucleoside Analogs: Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection | PLOS Computational Biology [journals.plos.org]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel nucleoside analogue ProTide this compound overcomes cancer resistance mechanisms in vitro and in a first-in-human Phase 1 clinical trial -ORCA [orca.cardiff.ac.uk]
- 4. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
stability of NUC-7738 in different laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of NUC-7738 in various laboratory conditions. It includes troubleshooting guides and frequently asked questions to ensure successful experimentation.
Stability of this compound
This compound, a ProTide derivative of 3'-deoxyadenosine (3'-dA), is designed to overcome the stability issues of its parent compound.[1][2] The phosphoramidate (B1195095) moiety protects the nucleoside analogue from rapid degradation, particularly by adenosine (B11128) deaminase (ADA).[3]
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity of this compound.
| Condition | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 6 months | Use freshly opened, hygroscopic DMSO for best results.[1] |
| -20°C | 1 month |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Stability in Biological Media
This compound exhibits significant differences in stability between human and rodent biological matrices.
| Medium | Species | Half-life (t½) | Notes |
| Plasma | Human | > 4 hours | No significant degradation observed.[1] |
| Rat | < 2 minutes | Rapid degradation due to species-specific serum esterases.[3] | |
| Mouse | Unstable | Rapid degradation due to species-specific serum esterases. | |
| Hepatocytes | Human | 48.1 minutes | (at 1 µM concentration)[1] |
Experimental Protocols
Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO.
-
Incubation: Spike the this compound stock solution into pre-warmed plasma (human, rat, or mouse) at a final concentration of 1 µM. The final DMSO concentration should be ≤ 1%. Incubate at 37°C with gentle shaking.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) to the aliquots.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the half-life.
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of this compound in liver cells.
Methodology:
-
Cell Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.
-
Incubation: Replace the culture medium with a medium containing this compound at a final concentration of 1 µM. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: Collect samples of the incubation medium and/or cell lysates at various time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Quenching: Stop the metabolic activity by adding a suitable solvent (e.g., ice-cold methanol (B129727) or acetonitrile).
-
Analysis: Process the samples and analyze the concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate the rate of disappearance of this compound to determine its intrinsic clearance and half-life.
Signaling Pathways and Experimental Workflows
Caption: Intracellular activation pathway of this compound.
Caption: General workflow for this compound stability assays.
Troubleshooting Guide & FAQs
Q1: Why am I observing rapid degradation of this compound in my in vivo rodent model?
A1: this compound is known to be unstable in rat and mouse serum due to the activity of species-specific serum esterases, with a half-life of less than 2 minutes in rats.[3] This rapid degradation makes rodent models unsuitable for assessing the toxicity and toxicokinetics of this compound.[3] Consider using alternative models, such as beagle dogs, where the compound is more stable.[3]
Q2: My this compound solution in DMSO appears cloudy or has precipitated.
A2: this compound is soluble in DMSO at 100 mg/mL, but may require ultrasonic treatment to fully dissolve.[1] DMSO is hygroscopic, and absorbed water can significantly impact the solubility of the compound.[1] Always use newly opened, anhydrous DMSO for preparing stock solutions. If precipitation occurs, gentle warming and sonication may help to redissolve the compound.
Q3: I am seeing inconsistent results in my cell-based assays.
A3: The intracellular activation of ProTides like this compound can be cell-dependent. The activation of this compound relies on the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to cleave the phosphoramidate moiety and release the active monophosphate.[3] The expression levels of HINT1 can vary between different cell lines, potentially leading to inconsistent activity. It is advisable to verify HINT1 expression in your cell model.
Q4: What are the expected degradation products of this compound?
A4: The primary metabolic pathway of this compound involves the enzymatic cleavage of the phosphoramidate bond to release 3'-deoxyadenosine monophosphate (3'-dAMP).[3] In plasma, particularly in rodent species, hydrolysis of the ester in the phosphoramidate moiety can also occur. The parent nucleoside, 3'-deoxyadenosine, and its deaminated product, 3'-deoxyinosine, may also be observed as downstream metabolites.[3]
Q5: Are there any known issues with diastereoisomers of this compound?
A5: this compound is synthesized as a mixture of diastereoisomers due to the chiral phosphorus center in the ProTide moiety. While the biological activity of the individual diastereoisomers has not been detailed in the provided search results, it is a known characteristic of ProTide drugs that different diastereoisomers can have varying rates of enzymatic activation and biological activity. For most in vitro studies, the diastereoisomeric mixture is used. Separation of the diastereoisomers is generally not straightforward and requires specialized chromatographic techniques.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
minimizing cytotoxicity of NUC-7738 to normal cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of NUC-7738 in pre-clinical research, with a focus on understanding and minimizing cytotoxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1][2] The ProTide technology enhances the pharmacological properties of the parent drug. This compound is designed to overcome the limitations of 3'-deoxyadenosine, such as its rapid degradation in the bloodstream and inefficient uptake into cancer cells.[1][3] Once inside the cell, this compound is converted into its active triphosphate form, 3'-dATP, which can then interfere with RNA synthesis, leading to cancer cell death.[4]
Q2: How is this compound activated in cells?
This compound is activated by the intracellular enzyme Histidine Triad (B1167595) Nucleotide-binding Protein 1 (HINT1).[1][5] HINT1 cleaves the phosphoramidate (B1195095) moiety of this compound, releasing the activated monophosphate form, which is then further phosphorylated to the active triphosphate metabolite.[1]
Q3: Why might this compound show selectivity for cancer cells over normal cells?
The selectivity of this compound for cancer cells is thought to be multifactorial. One key aspect is the differential expression of the activating enzyme, HINT1. Some studies suggest that HINT1 expression is altered in many tumor tissues compared to adjacent normal tissues.[4] Higher levels of HINT1 in cancer cells would lead to more efficient activation of this compound and consequently, greater cytotoxicity. However, HINT1 is expressed in most normal tissues, so this selectivity is not absolute.[6]
Q4: What are the known side effects of this compound in clinical trials?
In early-phase clinical trials, this compound has been generally well-tolerated.[7][8] Observed treatment-related adverse events have been reported, but specific details on effects on normal cell counts in patients should be referenced from the official clinical trial publications and documentation.[7][9][10]
Troubleshooting Guide: Managing Cytotoxicity in Normal Cells
This guide is intended to help researchers troubleshoot and manage unexpected cytotoxicity of this compound in normal (non-cancerous) cell lines during in vitro experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity in normal cells at expected therapeutic concentrations. | High HINT1 Expression: The normal cell line you are using may express high levels of the activating enzyme HINT1, leading to increased sensitivity to this compound. | 1. Quantify HINT1 Expression: Measure the mRNA or protein levels of HINT1 in your normal cell line and compare them to a panel of cancer cell lines. This will help to contextualize the sensitivity you are observing. 2. Select an Alternative Normal Cell Line: If feasible, choose a normal cell line with a lower or more physiologically relevant level of HINT1 expression for your comparative studies. |
| Off-Target Effects: Like many nucleoside analogs, this compound could have off-target effects independent of its primary mechanism of action, especially at higher concentrations. | 1. Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 value in your normal cell line. This will help you to identify a therapeutic window where you see an effect in cancer cells but minimal toxicity in normal cells. 2. Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to see if a shorter exposure time can achieve the desired effect on cancer cells while minimizing toxicity to normal cells. | |
| Cell Culture Conditions: The sensitivity of cells to a cytotoxic agent can be influenced by culture conditions such as cell density, passage number, and media composition. | 1. Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and not over-confluent during the experiment.[1] 2. Use Low-Passage Cells: Work with cells at a consistent and low passage number to ensure experimental reproducibility. 3. Media and Serum Quality: Use high-quality media and serum, as their components can influence cell health and drug sensitivity. | |
| Inconsistent cytotoxicity results between experiments. | Compound Stability and Handling: this compound, like any chemical compound, may degrade over time or with improper storage and handling. | 1. Proper Storage: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions regularly. 2. Consistent Dilution Series: Prepare fresh dilutions for each experiment from a validated stock solution to avoid variability from freeze-thaw cycles. |
| Assay Variability: The cytotoxicity assay itself may be a source of variability. | 1. Assay Controls: Include appropriate positive and negative controls in every experiment. 2. Plate Uniformity: Ensure even cell seeding and proper mixing of reagents to avoid edge effects and other plate-based sources of error.[11] |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HAP1 | Near-haploid human cell line | ~1.5 |
| AGS | Gastric Adenocarcinoma | ~2.0 |
| MKN45 | Gastric Adenocarcinoma | ~3.0 |
| 786-O | Renal Cell Adenocarcinoma | ~1.0 |
| A498 | Kidney Carcinoma | ~1.5 |
| A375 | Malignant Melanoma | ~2.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | ~1.0 |
| OVCAR-4 | Ovarian Carcinoma | ~1.5 |
| Note: The IC50 values are approximate and have been collated from published research.[5] Actual values may vary depending on experimental conditions. |
Table 2: In Vitro Cytotoxicity of Cordycepin (3'-deoxyadenosine) in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 9.58 |
| NB-4 | Acute Promyelocytic Leukemia | 73.2 |
| U937 | Histiocytic Lymphoma | 90.4 |
| SK-N-BE(2)-C | Neuroblastoma | 120 |
| SK-MEL-2 | Melanoma | 80 |
| H460 | Non-Small Cell Lung Cancer | ~200 |
| H1299 | Non-Small Cell Lung Cancer | ~200 |
| A549 | Non-Small Cell Lung Cancer | ~400 |
| Note: These values are for the parent compound of this compound, cordycepin, and are provided for reference.[12][13][14][15] The ProTide modification in this compound is designed to alter its cytotoxic profile. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Tetrazolium-based (MTT/XTT) Assay
This protocol provides a general framework for determining the IC50 of this compound in adherent cell lines.
Materials:
-
This compound
-
Adherent cell line of interest (cancer or normal)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT/XTT Assay:
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692).
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (from wells with media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound activation pathway.
Caption: Experimental workflow for cytotoxicity assay.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. HINT1 protein expression summary - The Human Protein Atlas [v19.proteinatlas.org]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogenic and immunological roles of histidine triad nucleotide-binding protein 1 in human cancers and their experimental validation in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue expression of HINT1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. clinicaltrial.be [clinicaltrial.be]
- 11. benchchem.com [benchchem.com]
- 12. Cordycepin induces apoptosis in human neuroblastoma SK-N-BE(2)-C and melanoma SK-MEL-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of NUC-7738
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of NUC-7738.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis significant?
A1: this compound is an aryloxy phosphoramidate (B1195095) ProTide of 3'-deoxyadenosine (cordycepin).[1][2] Its synthesis is significant because it is designed to overcome the clinical limitations of its parent compound, 3'-deoxyadenosine, which include rapid degradation by adenosine (B11128) deaminase (ADA), poor cellular uptake, and a reliance on adenosine kinase for activation.[1][2][3][4] this compound is engineered to deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), directly into cancer cells, bypassing these resistance mechanisms.[3][5]
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound involves a multi-step process that includes the protection of the hydroxyl groups of 3'-deoxyadenosine, followed by the coupling of the protected nucleoside with a phenyl L-alanine benzyl (B1604629) ester phosphorochloridate reagent, and subsequent deprotection steps.[3][6] A commonly employed method is a protection-deprotection strategy that can yield the final product with an overall yield of approximately 42% and a purity of over 99%.[3][7]
Q3: What are the main challenges encountered during the synthesis of this compound?
A3: The primary challenges during the synthesis of this compound include:
-
Diastereomer Separation: The final product is a mixture of diastereomers at the phosphorus center. The separation of these diastereomers by standard silica (B1680970) gel column chromatography is ineffective due to their very close retention times.[1][2]
-
Side Product Formation: During the coupling reaction between the protected 3'-deoxyadenosine and the phosphorochloridate, the formation of a 2',5'-O-bis phosphoramidate byproduct can occur.[1]
-
Purification: Achieving high purity of the final compound requires careful purification techniques to remove unreacted starting materials, reagents, and side products.
Troubleshooting Guides
Problem 1: Low Yield in the Phosphorochloridate Coupling Step
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Moisture in the reaction: Phosphorochloridates are highly sensitive to moisture, which can lead to hydrolysis and reduced coupling efficiency. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Degradation of the phosphorochloridate reagent: This reagent can be unstable. | Use freshly prepared or properly stored phosphorochloridate. It is advisable to check the purity of the reagent by 31P NMR before use. |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. If the reaction is sluggish, consider increasing the reaction time or temperature slightly. Ensure the correct stoichiometry of reagents is used. |
| Suboptimal base: The choice and amount of base can be critical. | N-methylimidazole (NMI) has been reported to be an effective base for this coupling reaction.[1][7] Ensure the correct equivalent of the base is used. |
Problem 2: Difficulty in Separating Diastereomers
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-elution on standard silica gel: The diastereomers of this compound have very similar polarities, making their separation on standard silica gel challenging.[1][2] | Alternative Chromatographic Techniques: Preparative HPLC: Reverse-phase or chiral HPLC may provide better resolution. Different stationary phases (e.g., C18, phenyl, chiral columns) and solvent systems should be screened.[8][9]Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is a powerful technique for chiral separations.[8][10][11] |
| Lack of a suitable crystalline form for resolution: If the diastereomeric mixture does not crystallize, resolution by crystallization is not an option. | Explore the formation of diastereomeric salts with a chiral resolving agent, which may then be separated by crystallization. |
Problem 3: Presence of 2',5'-O-bis Phosphoramidate Impurity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess phosphorochloridate reagent: Using a large excess of the coupling reagent can lead to the formation of the bis-substituted byproduct.[1] | Carefully control the stoichiometry of the phosphorochloridate reagent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. |
| Reaction conditions favoring bis-substitution: Prolonged reaction times or higher temperatures might promote the formation of the side product. | Optimize the reaction conditions (time, temperature) to maximize the yield of the desired mono-substituted product while minimizing the formation of the bis-substituted impurity. Monitor the reaction closely by TLC or HPLC. |
| Inefficient purification: The bis-phosphoramidate may be difficult to separate from the desired product. | Use a purification method with high resolving power, such as preparative HPLC. Gradient elution may be necessary to achieve separation. |
Experimental Protocols
Synthesis of this compound (General Overview)
A representative synthesis of this compound involves the following key steps:
-
Protection of 3'-deoxyadenosine: The 2'- and 5'-hydroxyl groups of 3'-deoxyadenosine are protected, for example, with a tert-butyldimethylsilyl (TBDMS) group.
-
Selective deprotection: The 5'-TBDMS group is selectively removed to yield the 2'-O-TBDMS-3'-deoxyadenosine.
-
Coupling reaction: The 2'-O-TBDMS-3'-deoxyadenosine is coupled with phenyl L-alanine benzyl ester phosphorochloridate in the presence of a base like N-methylimidazole (NMI) in an anhydrous solvent like THF.[6][7]
-
Deprotection: The TBDMS protecting group is removed using a reagent such as trifluoroacetic acid (TFA) in dichloromethane (B109758) to yield this compound.[6]
-
Purification: The crude product is purified by column chromatography or preparative HPLC.
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield | 42% | [3] |
| Purity | >99% | [3] |
| Coupling Reaction Yield (2'-TBDMS protected ProTide) | 62% | [6][7] |
Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow for the chemical synthesis of this compound.
Troubleshooting Logic for Low Coupling Yield
Caption: A troubleshooting decision tree for low yields in the coupling step.
Intracellular Activation Pathway of this compound
Caption: Intracellular activation of this compound and its effect on the NF-κB pathway.
References
- 1. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nucana.com [nucana.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
NUC-7738 dose-response curve analysis issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NUC-7738. It addresses common issues that may be encountered during dose-response curve analysis and other in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin).[1][2][3][4][5] As a ProTide, it is designed to overcome the cellular resistance mechanisms that limit the efficacy of its parent compound, 3'-deoxyadenosine.[1][2][3][4][5][6] this compound is readily taken up by cells where its protective phosphoramidate (B1195095) cap is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active anti-cancer metabolite, 3'-dATP.[1][2][5][6] This active metabolite induces apoptosis (programmed cell death) and has been shown to affect the NF-κB signaling pathway.[1][2][6]
Q2: A specific cancer cell line appears resistant to this compound in our assays. What could be the reason?
A2: Resistance to this compound can be multifactorial. A primary reason could be low or absent expression of the activating enzyme, HINT1, in the specific cell line. The conversion of this compound to its active form is dependent on HINT1.[1][2][5][6] It is recommended to assess the HINT1 mRNA or protein expression levels in the cell line .
Q3: We are observing high variability between replicate wells in our dose-response assays. What are the potential causes and solutions?
A3: High variability in cell-based assays can arise from several factors.[7][8][9][10] For this compound dose-response assays, consider the following:
-
Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense an equal number of cells into each well.[10]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. Consider not using the outermost wells for data collection or ensure proper humidification during incubation.
-
Compound Precipitation: this compound, like many small molecules, may have solubility limits. Visually inspect the wells after compound addition for any signs of precipitation. If observed, you may need to adjust the solvent or the final concentration.
-
Inconsistent Incubation Time: Ensure that the incubation time after adding this compound is consistent across all plates.
Q4: The dose-response curve for this compound does not fit a standard sigmoidal model. What could be the issue?
A4: An atypical dose-response curve can be due to several reasons:
-
Compound Instability: this compound has shown good stability in human plasma, but its stability in cell culture media over long incubation periods should be considered.[11] If the compound degrades, the effective concentration will decrease over time, potentially flattening the curve.
-
Cytostatic vs. Cytotoxic Effects: At lower concentrations, this compound might be cytostatic (inhibiting cell proliferation), while at higher concentrations, it becomes cytotoxic (killing cells). This can sometimes lead to a biphasic or incomplete curve.
-
Assay Window: The range of concentrations tested might not be wide enough to capture the full sigmoidal response. It is advisable to perform a wide range-finding experiment before proceeding with a detailed dose-response analysis.
-
Data Analysis: Ensure that the data is correctly normalized (e.g., to a vehicle control) and that the nonlinear regression model used is appropriate for the data.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound dose-response experiments.
Issue 1: No or Low Potency (High IC50 Value)
| Potential Cause | Troubleshooting Step |
| Low HINT1 Expression | Measure HINT1 mRNA or protein levels in the target cell line. Compare with a sensitive cell line if available. |
| Compound Inactivity | Verify the integrity and purity of the this compound stock. If possible, test its activity in a known sensitive cell line as a positive control. |
| Incorrect Assay Duration | The cytotoxic effects of this compound may require a specific duration to become apparent. An experiment with HAP1 cells measured cell viability after 48 hours.[6] Consider optimizing the incubation time (e.g., 24, 48, 72 hours). |
| Cell Culture Conditions | Ensure that the cell culture is healthy and free from contamination. Mycoplasma contamination can alter cellular responses to drugs. |
Issue 2: Poor Dose-Response Curve Fit
| Potential Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Perform a broader dose-range experiment (e.g., from picomolar to high micromolar) to identify the optimal range for a full sigmoidal curve. |
| Outliers in Data | Carefully examine the raw data for outliers. If a particular well shows a reading that is significantly different from its replicates, it may be excluded based on predefined criteria. |
| Assay Interference | The assay readout (e.g., fluorescence, luminescence) might be affected by this compound itself at high concentrations. Run a control with the compound in cell-free media to check for interference. |
| Suboptimal Cell Density | The initial cell seeding density can influence the outcome of the assay. Optimize the cell number to ensure they are in the exponential growth phase throughout the experiment. |
Experimental Protocols
Standard Dose-Response Assay for this compound
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the cell plate and add the media containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Use a suitable cell viability assay (e.g., CellTiter-Glo®, MTT, or similar).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Record the data from the plate reader.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Use a software package (e.g., GraphPad Prism, R) to fit the dose-response data to a nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HAP1 | Chronic Myelogenous Leukemia | ~1 |
| AGS | Gastric Adenocarcinoma | ~5 |
| CAKI-1 | Renal Cell Carcinoma | ~2 |
| NCI-786 | Renal Cell Carcinoma | ~10 |
| A498 | Renal Cell Carcinoma | ~5 |
| UO-31 | Renal Cell Carcinoma | ~2 |
| A375 | Melanoma | ~1 |
| SK-MEL-28 | Melanoma | ~2 |
| OVCAR-3 | Ovarian Adenocarcinoma | ~1 |
| IGROV1 | Ovarian Adenocarcinoma | ~1 |
Note: The IC50 values are approximate and are based on graphical data from the cited literature.[1] Actual values can vary depending on experimental conditions.
Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Troubleshooting decision tree for this compound dose-response issues.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
strategies to enhance NUC-7738 delivery to tumor tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of NUC-7738 to tumor tissue.
Troubleshooting Guides
Issue: Suboptimal Anti-tumor Efficacy in Preclinical Models
| Potential Cause | Troubleshooting/Validation Step | Recommended Action |
| Poor Tumor Penetration | 1. Immunohistochemistry (IHC): Stain tumor sections for a marker of drug activity (e.g., cleaved PARP) to assess spatial distribution. 2. Autoradiography: If a radiolabeled version of this compound is available, visualize its distribution within the tumor. 3. Mass Spectrometry Imaging (MSI): Map the distribution of this compound and its metabolites in tumor tissue sections. | 1. Consider Nanoparticle Formulation: Encapsulate this compound in liposomes or polymeric nanoparticles to potentially improve tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. 2. Modulate Tumor Microenvironment: Co-administer agents that alter the tumor stroma (e.g., hyaluronidase) to improve drug diffusion. |
| Rapid Systemic Clearance | 1. Pharmacokinetic (PK) Analysis: Measure plasma concentrations of this compound over time to determine its half-life. | 1. Optimize Dosing Schedule: Based on PK data, adjust the dosing frequency and concentration to maintain therapeutic levels. 2. Nanoparticle Encapsulation: Formulations like liposomes can protect this compound from premature degradation and clearance. |
| Drug Resistance | 1. Western Blot Analysis: Assess the expression levels of key proteins in the this compound signaling pathway (e.g., HINT1 for activation, downstream apoptosis markers). 2. Cell Viability Assays: Compare the IC50 values of this compound in your cell lines to published data. | 1. Combination Therapy: Explore co-treatment with agents that target resistance pathways. This compound has shown synergy with immunotherapy agents like pembrolizumab.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does the ProTide technology enhance its delivery to cancer cells?
A1: this compound is a ProTide derivative of 3'-deoxyadenosine (cordycepin). Its parent compound, cordycepin (B1669437), has potent anti-cancer activity but is limited by rapid degradation by the enzyme adenosine (B11128) deaminase (ADA) and poor cellular uptake.[3] The ProTide technology masks the nucleoside analogue with a phosphoramidate (B1195095) moiety. This chemical modification protects this compound from degradation by ADA and facilitates its transport into cancer cells, where it is then cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active anti-cancer metabolite, 3'-dATP. This active form disrupts RNA synthesis, leading to apoptosis.[3][4]
Q2: What are the potential strategies to further enhance the delivery of this compound to solid tumors?
A2: Beyond the cellular delivery enhancement provided by the ProTide technology, several strategies can be explored to increase the concentration of this compound in tumor tissue:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or biodegradable polymers (e.g., PLGA), may improve its pharmacokinetic profile and promote passive accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect. Studies with the parent compound, cordycepin, have shown that liposomal and nanoparticle formulations can enhance its stability and anti-tumor efficacy.[5][6][7]
-
Modulation of the Tumor Microenvironment (TME): The dense stroma of some tumors can impede drug penetration. Strategies to alter the TME, such as the use of enzymes to degrade the extracellular matrix or therapies that normalize tumor vasculature, could improve the distribution of this compound within the tumor.
-
Combination Therapy: this compound has been observed to modulate the TME, suggesting a synergistic potential with other therapies.[1][2] For instance, combining this compound with immunotherapy (e.g., PD-1 inhibitors like pembrolizumab) is being explored in clinical trials to enhance the anti-tumor immune response.[2]
Q3: Are there any known resistance mechanisms to this compound?
A3: While the ProTide technology of this compound is designed to overcome common nucleoside analogue resistance mechanisms, potential resistance could arise from alterations in its intracellular activation pathway.[3] For example, decreased expression or mutations in the HINT1 enzyme, which is required to activate this compound, could lead to reduced efficacy.
Q4: How can I assess the delivery and efficacy of a novel this compound formulation in my experiments?
A4: A multi-faceted approach is recommended:
-
In Vitro Characterization:
-
Drug Release Studies: Profile the release kinetics of this compound from your formulation under physiological conditions.
-
Cellular Uptake Assays: Quantify the intracellular concentration of this compound and its active metabolite, 3'-dATP, in cancer cell lines.
-
Cytotoxicity Assays (e.g., MTT assay): Compare the anti-proliferative activity of the new formulation against free this compound.
-
-
In Vivo Evaluation:
-
Pharmacokinetic Studies: Determine the plasma concentration-time profile of this compound following administration of the new formulation.
-
Biodistribution Studies: Quantify the accumulation of this compound in the tumor and other major organs.
-
Efficacy Studies: Evaluate the anti-tumor activity of the formulation in a relevant animal model of cancer.
-
Pharmacodynamic Studies: Assess target engagement in the tumor by measuring markers of apoptosis (e.g., cleaved PARP) via Western blot or IHC.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound vs. Cordycepin
| Cell Line | This compound IC50 (µM) | Cordycepin (3'-dA) IC50 (µM) | Fold Difference |
| Tera-1 | 2.5 | 105.4 | >40x |
| HAP1 | 18.8 | 137.8 | ~7x |
Data adapted from a study published in Clinical Cancer Research, demonstrating the increased potency of this compound compared to its parent compound.[8]
Table 2: Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors
| Parameter | Value |
| Administration Route | Intravenous Infusion |
| Dosing Schedule | Weekly or Fortnightly |
| Plasma Half-life (t1/2) in human plasma | Stable for up to 4 hours |
| Half-life (t1/2) in human hepatocytes | 48.1 minutes (at 1 µM) |
| Intracellular 3'-dATP | High levels detected 2 hours post-infusion and maintained for at least 24 hours |
This table summarizes available pharmacokinetic data for this compound.[9][10]
Table 3: Characteristics of Cordycepin-Loaded Nanoparticles (Hypothetical for this compound)
| Nanoparticle Type | Size Range (nm) | Encapsulation Efficiency (%) | Key Findings |
| Liposomes | ~100 | 70-99% | Enhanced stability and anti-tumor activity in vitro and in vivo.[5][6][11] |
| PLGA Nanoparticles | 179-246 | Not specified | Sustained drug release over 10 days and enhanced cytotoxicity in breast cancer cells.[7] |
| Chitosan Nanoparticles | Not specified | Not specified | Improved stability and effective delivery to target tissues.[12] |
This table presents data from studies on the parent compound, cordycepin, suggesting potential outcomes for this compound nanoformulations.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound or its formulations on cancer cells.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (and/or formulation) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or its formulation in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[13][14][15][16][17]
-
2. Detection of Apoptosis via Western Blot for Cleaved PARP
This protocol is to assess the induction of apoptosis by this compound through the detection of PARP cleavage.
-
Materials:
-
Cultured cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa) using an imaging system. An increase in the cleaved PARP fragment indicates apoptosis.[18][19][20][21]
-
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for evaluating a novel this compound formulation.
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-tumor effects of cordycepin-loaded liposomes on the growth of hepatoma 22 tumors in mice and human hepatoma BEL-7402 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cordycepin Nanoencapsulated in Poly(Lactic-Co-Glycolic Acid) Exhibits Better Cytotoxicity and Lower Hemotoxicity Than Free Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Nano-liposome encapsulation of adenosine and cordycepin from Cordyceps militaris: preparation, characterization, stability, and in vitro digestion evaluation - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 12. Chitosan Nanoparticle-Encapsulated Cordyceps militaris Grown on Germinated Rhynchosia nulubilis Reduces Type II Alveolar Epithelial Cell Apoptosis in PM2.5-Induced Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Battle in Oncology: NUC-7738 Versus Cordycepin in Cancer Cell Lines
A comprehensive comparison of the novel ProTide NUC-7738 and its parent compound, cordycepin (B1669437), reveals significant differences in potency and mechanism of action against cancer cells. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and protocols.
This compound, a novel ProTide therapeutic, has demonstrated significantly enhanced anti-cancer activity compared to its parent nucleoside analog, cordycepin (3'-deoxyadenosine).[1][2][3] Developed to overcome the inherent limitations of cordycepin, such as rapid degradation in the bloodstream and inefficient cellular uptake, this compound has shown up to 40 times greater potency in killing cancer cells.[1][2][3] This enhanced efficacy is attributed to its unique delivery mechanism, which bypasses the need for nucleoside transporters for cellular entry and protects it from enzymatic breakdown.[1][2][3]
Superior In Vitro Efficacy of this compound
This compound's ProTide technology ensures the efficient delivery of the active anti-cancer metabolite, 3'-dATP, directly into cancer cells.[1][2][3] This leads to a more potent cytotoxic effect across a range of cancer cell lines.
| Drug | Cancer Cell Line | IC50 Value | Reference |
| This compound | Various Solid Tumors | Reported to be up to 40x more potent than cordycepin | [1][2][3] |
| Cordycepin | Leukemia (NB-4) | 73.2 µM | [4] |
| Leukemia (U937) | 90.4 µM | [4] | |
| Lung (A549) | ~60 µg/mL | [4] | |
| Lung (PC9) | ~60 µg/mL | [4] | |
| Colon (HT29) | 92.05 µM | [4][5] | |
| Breast (BT549) | Varies with time | [4] | |
| Breast (4T1) | Varies with time | [4] |
Divergent Mechanisms of Action and Signaling Pathways
While both compounds ultimately induce apoptosis in cancer cells, their mechanisms of action and the signaling pathways they modulate show key differences.
This compound: Bypassing Resistance and Targeting NF-κB
This compound's primary advantage lies in its ability to circumvent the resistance mechanisms that plague cordycepin. Once inside the cell, it is converted to its active triphosphate form, 3'-dATP, which then exerts its anti-cancer effects. A key target of this compound is the NF-κB signaling pathway, a critical regulator of cancer cell survival and proliferation.[6] By inhibiting the NF-κB pathway, this compound effectively shuts down pro-survival signals and pushes the cancer cell towards apoptosis.[6]
Cordycepin: A Multi-Pronged Attack on Cancer Cell Proliferation
Cordycepin's anti-cancer effects are mediated through a variety of signaling pathways. It is known to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.[7] Furthermore, cordycepin can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[8] It also modulates several key signaling pathways, including the MAPK, PI3K/AKT, and p53 pathways, to exert its anti-tumor activities.[9][10]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cordycepin in cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and cordycepin in complete culture medium. Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.[11][12][13][14]
Apoptosis Detection (Western Blot for Cleaved PARP)
Objective: To assess the induction of apoptosis by this compound and cordycepin through the detection of cleaved PARP.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound or cordycepin at their respective IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP (that detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. The appearance of the 89 kDa cleaved PARP fragment is indicative of apoptosis.[7][10][15][16]
Conclusion
This compound represents a significant advancement over cordycepin as a potential anti-cancer therapeutic. Its enhanced potency, ability to overcome key resistance mechanisms, and targeted effect on the NF-κB pathway underscore its promise in oncology. The experimental data strongly suggest that this compound's ProTide technology provides a superior method for delivering the therapeutic benefits of 3'-deoxyadenosine to cancer cells. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
NUC-7738: A ProTide Nucleoside Analog Demonstrating Enhanced Efficacy Over Precursors
A detailed comparative analysis of NUC-7738, its parent compound Cordycepin (B1669437) (3'-deoxyadenosine), and the established nucleoside analog Gemcitabine (B846), reveals the potential of ProTide technology in overcoming key mechanisms of cancer resistance. This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a novel ProTide derivative of the natural nucleoside analog cordycepin (3'-deoxyadenosine), has demonstrated significantly enhanced cytotoxic activity in preclinical and clinical settings compared to its parent compound. This heightened efficacy is attributed to the ProTide technology, which masks the nucleoside monophosphate with a phosphoramidate (B1195095) moiety, enabling it to bypass resistance mechanisms that have historically limited the therapeutic potential of cordycepin. A comparative overview of this compound, cordycepin, and the widely used chemotherapeutic agent gemcitabine, highlights the distinct advantages of this next-generation nucleoside analog.
Enhanced Cytotoxicity Profile of this compound
In vitro studies across a panel of cancer cell lines consistently show that this compound possesses superior potency compared to cordycepin. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are significantly lower for this compound. For instance, in certain cancer cell lines, this compound has shown to be up to 40 times more potent at killing cancer cells than cordycepin[1]. This increased potency is a direct result of the ProTide technology, which facilitates efficient delivery of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HAP1 | ~10 | [2] |
| A549 (Lung) | Not specified | ||
| Panc-1 (Pancreatic) | Not specified | ||
| Various Cancer Cell Lines (Mean) | 18.8 | [2] | |
| Cordycepin (3'-dA) | HAP1 | ~100 | [2] |
| A549 (Lung) | ~60 µg/mL | [3] | |
| Panc-1 (Pancreatic) | Not specified | ||
| Various Cancer Cell Lines (Mean) | 137.8 | [2] | |
| Gemcitabine | A549 (Lung) | Not specified | |
| Panc-1 (Pancreatic) | Varies | [4] |
Overcoming Resistance: The ProTide Advantage
The clinical efficacy of many nucleoside analogs is hampered by enzymatic degradation and inefficient intracellular activation. This compound is specifically designed to circumvent these limitations.
Resistance to Adenosine (B11128) Deaminase (ADA): Cordycepin is rapidly broken down and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream, severely limiting its bioavailability and therapeutic window[5][6]. The phosphoramidate cap of this compound protects the molecule from ADA, ensuring that a higher concentration of the active drug reaches the tumor cells[2].
Bypassing Nucleoside Transporters and Kinases: Unlike cordycepin, which relies on nucleoside transporters for cellular uptake and adenosine kinase for its initial phosphorylation, this compound can enter cells independently of these transporters. Once inside the cell, the ProTide is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the pre-activated monophosphate form, 3'-dAMP, thereby bypassing the often rate-limiting kinase-mediated activation step[2][7].
Comparison of Metabolic Activation and Resistance:
| Feature | This compound | Cordycepin (3'-deoxyadenosine) | Gemcitabine |
| Enzymatic Degradation | Resistant to Adenosine Deaminase (ADA)[2] | Degraded by Adenosine Deaminase (ADA)[5][6] | Degraded by Cytidine Deaminase (CDA)[8][9] |
| Cellular Uptake | Independent of nucleoside transporters[2] | Dependent on nucleoside transporters | Dependent on nucleoside transporters |
| Intracellular Activation | Cleavage by HINT1 to 3'-dAMP[2][7] | Phosphorylation by Adenosine Kinase | Phosphorylation by Deoxycytidine Kinase |
| Active Metabolite | 3'-deoxyadenosine triphosphate (3'-dATP)[2] | 3'-deoxyadenosine triphosphate (3'-dATP) | Gemcitabine triphosphate (dFdCTP) |
Mechanism of Action: Targeting Key Cellular Pathways
Once activated to their triphosphate forms, both this compound (as 3'-dATP) and gemcitabine (as dFdCTP) exert their cytotoxic effects by interfering with DNA and RNA synthesis, ultimately leading to apoptosis (programmed cell death).
This compound (3'-dATP): The active metabolite of this compound, 3'-dATP, acts as a chain terminator during DNA and RNA synthesis. Additionally, this compound has been shown to modulate the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation[2].
Gemcitabine (dFdCTP): Gemcitabine's active metabolite, dFdCTP, is incorporated into DNA, leading to "masked chain termination" where one additional nucleotide is added before DNA synthesis is halted. This makes it difficult for DNA repair mechanisms to remove the fraudulent nucleotide. Gemcitabine diphosphate (B83284) (dFdCDP) also inhibits ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA[2][10].
Caption: Signaling pathways of this compound and Gemcitabine.
Experimental Protocols
Determination of IC50 Values
Objective: To determine the concentration of the nucleoside analog that inhibits 50% of cancer cell growth.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, cordycepin, or gemcitabine for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the nucleoside analogs.
Methodology:
-
Cell Treatment: Cells are treated with the respective nucleoside analogs at their predetermined IC50 concentrations for a specified time.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which stains the nucleus of late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
NF-κB Reporter Assay
Objective: To assess the effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Line: A reporter cell line (e.g., THP-1) containing a luciferase or SEAP (secreted alkaline phosphatase) gene under the control of an NF-κB response element is used.
-
Treatment: Cells are pre-treated with this compound before stimulation with an NF-κB activator like lipopolysaccharide (LPS).
-
Reporter Gene Assay: The activity of the reporter enzyme (luciferase or SEAP) is measured using a luminometer or spectrophotometer. A decrease in reporter activity in the presence of this compound indicates inhibition of the NF-κB pathway[11].
References
- 1. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to NUC-7738 and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, the quest for innovative therapeutic strategies that enhance efficacy and overcome resistance is paramount. This guide provides a comprehensive comparison of a novel anti-cancer agent, NUC-7738, and a class of targeted therapies, PARP inhibitors, exploring the strong mechanistic rationale for their synergistic combination. While direct preclinical or clinical data for this specific combination is not yet publicly available, this document outlines the scientific basis for their potential synergy and provides a detailed framework for experimental validation.
Understanding the Agents: this compound and PARP Inhibitors
This compound is a first-in-class ProTide, a pre-activated form of 3'-deoxyadenosine (cordycepin), designed to overcome the limitations of its parent compound. It exhibits a multi-faceted mechanism of action, including the induction of DNA damage and apoptosis. Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that exploit deficiencies in DNA repair mechanisms, particularly in cancers with mutations in genes like BRCA1 and BRCA2. They function by trapping PARP enzymes at sites of single-strand DNA breaks, leading to the formation of cytotoxic double-strand breaks.
The convergence of their mechanisms—this compound's ability to induce DNA damage and its parent compound's known inhibitory effect on PARP1—forms a compelling hypothesis for a synergistic anti-tumor effect.
Quantitative Data Summary: A Prospective View
While direct comparative data for the combination of this compound and PARP inhibitors is not available, the following tables present a hypothetical structure for organizing and comparing anticipated experimental outcomes. These tables are designed to be populated with data from future preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound and PARP Inhibitors (e.g., Olaparib (B1684210), Talazoparib) as Single Agents and in Combination
| Cell Line | Treatment | IC50 (µM) |
| Cancer Type A | This compound | Expected Value |
| PARP Inhibitor | Expected Value | |
| This compound + PARP Inhibitor | Expected Lower Value | |
| Cancer Type B | This compound | Expected Value |
| PARP Inhibitor | Expected Value | |
| This compound + PARP Inhibitor | Expected Lower Value |
Table 2: Synergy Analysis of this compound and PARP Inhibitor Combination using the Chou-Talalay Method
| Cell Line | Drug Combination | Combination Index (CI) at Fa 0.5 | Interpretation |
| Cancer Type A | This compound + Olaparib | Expected Value < 1 | Synergism |
| Cancer Type B | This compound + Talazoparib | Expected Value < 1 | Synergism |
Fa (Fraction affected) represents the fraction of cells inhibited. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
Table 3: Quantification of Apoptosis and DNA Damage Markers
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Mean γ-H2AX Foci per Cell | Fold Increase in Cleaved PARP |
| Cancer Type A | Control | Baseline | Baseline | 1.0 |
| This compound | Expected Increase | Expected Increase | Expected Increase | |
| PARP Inhibitor | Expected Increase | Expected Increase | Expected Increase | |
| Combination | Expected Synergistic Increase | Expected Synergistic Increase | Expected Synergistic Increase |
Experimental Protocols
To empirically validate the hypothesized synergy, a series of well-established preclinical assays are necessary. The following are detailed methodologies for key experiments.
Cell Viability and Synergy Analysis
1. Cell Culture:
-
Cancer cell lines of interest (e.g., breast, ovarian, prostate cancer lines with and without BRCA mutations) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Cell Viability Assay: [3][4][5]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and PARP inhibitors, alone and in combination.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, a PARP inhibitor (e.g., olaparib or talazoparib), or a combination of both for 72 hours.
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3][5]
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).[6]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control.
-
3. Chou-Talalay Synergy Analysis: [1][2]
-
Objective: To quantify the nature of the interaction between this compound and PARP inhibitors.
-
Procedure:
-
Design a dose-matrix experiment with multiple concentrations of this compound and the PARP inhibitor.
-
Perform the MTT assay as described above for each drug alone and for all combinations.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1]
-
Apoptosis and DNA Damage Assessment
1. Western Blotting for Cleaved PARP: [7][8]
-
Objective: To detect and quantify the cleavage of PARP, a hallmark of apoptosis.
-
Procedure:
-
Treat cells with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cleaved PARP and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities to determine the fold increase in cleaved PARP relative to the control.
-
2. Immunofluorescence for γ-H2AX Foci: [9][10]
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat as described above.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with bovine serum albumin (BSA).
-
Incubate with a primary antibody against γ-H2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Visualizing the Mechanisms and Workflows
To further elucidate the proposed synergistic interaction and the experimental approaches, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Caption: Experimental workflow for assessing synergy.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a promising, albeit currently theoretical, therapeutic strategy. The multi-modal mechanism of this compound, coupled with the targeted DNA repair inhibition of PARP inhibitors, has the potential to induce synthetic lethality in a broader range of tumors beyond those with traditional homologous recombination deficiencies. The experimental framework provided in this guide offers a clear path for the preclinical validation of this synergy. Successful demonstration of this combination in vitro and subsequently in vivo could pave the way for clinical trials, offering a new therapeutic avenue for patients with difficult-to-treat cancers. This guide serves as a foundational resource for researchers and drug developers poised to explore this exciting frontier in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
independent validation of published NUC-7738 research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel nucleoside analog ProTide NUC-7738 with its parent compound, 3'-deoxyadenosine (cordycepin), supported by published experimental data. The information is intended to offer a clear perspective on the potential advantages of this compound in overcoming key resistance mechanisms that have historically limited the clinical utility of 3'-deoxyadenosine.
Overcoming Resistance: The ProTide Advantage
This compound is a ProTide formulation of 3'-deoxyadenosine, a naturally occurring adenosine (B11128) analog with known anti-cancer properties.[1][2] The ProTide technology is designed to bypass the primary mechanisms of resistance that affect 3'-deoxyadenosine, namely its rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase (ADK) for activation.[1][3]
By adding a phosphoramidate (B1195095) moiety, this compound is rendered resistant to ADA-mediated deamination and can enter cancer cells independently of nucleoside transporters.[3][4] Once inside the cell, the ProTide is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active monophosphate form, 3'-deoxyadenosine monophosphate (3'-dAMP).[1][2][3] This pre-activated form can then be efficiently converted to the active triphosphate, 3'-dATP, which exerts the cytotoxic effects.[1]
Quantitative Performance: A Head-to-Head Comparison
Published in vitro studies have demonstrated the superior potency of this compound compared to its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Fold Improvement |
| AGS | Gastric Cancer | 11.2 | 28.5 | ~2.5x |
| SNU-16 | Gastric Cancer | 9.8 | 11.2 | ~1.1x |
| 786-O | Renal Cancer | 13.0 | 39.0 | ~3.0x |
| A498 | Renal Cancer | 14.0 | 25.0 | ~1.8x |
| A375 | Melanoma | 10.0 | 20.0 | ~2.0x |
| SK-MEL-28 | Melanoma | 12.0 | 28.0 | ~2.3x |
| OVCAR-3 | Ovarian Cancer | 15.0 | 45.0 | ~3.0x |
| SK-OV-3 | Ovarian Cancer | 11.0 | 33.0 | ~3.0x |
| Tera-1 | Teratocarcinoma | Not specified | Not specified | >40x |
Data summarized from Schwenzer et al., Clinical Cancer Research, 2021.[1]
Mechanism of Action: Signaling Pathways
The anti-cancer effects of this compound are mediated through the intracellular generation of 3'-dATP, which induces apoptosis and inhibits the pro-survival NF-κB signaling pathway.[1][3]
This compound Activation and Downstream Effects
Caption: Intracellular activation of this compound and its downstream effects.
Comparison of Activation Pathways
Caption: Activation pathways of this compound versus 3'-deoxyadenosine.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, as described by Schwenzer et al. in Clinical Cancer Research (2021).[1]
Cell Viability Assay
-
Cell Lines: A panel of human cancer cell lines including AGS, SNU-16 (gastric), 786-O, A498 (renal), A375, SK-MEL-28 (melanoma), OVCAR-3, and SK-OV-3 (ovarian) were used.
-
Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or 3'-deoxyadenosine for 72 hours.
-
Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated using a nonlinear regression model (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism.
Western Blot Analysis
-
Sample Preparation: Cells were treated with this compound or 3'-deoxyadenosine for the indicated times. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against key proteins (e.g., PARP, Caspase-3, p65, IκBα) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Assay
-
Cell Line: THP-1-Blue™ NF-κB reporter cells (InvivoGen) were used. These cells contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Treatment: Cells were stimulated with lipopolysaccharide (LPS) to induce NF-κB activation in the presence or absence of this compound.
-
Analysis: NF-κB activation was quantified by measuring the SEAP activity in the cell culture supernatant using QUANTI-Blue™ solution (InvivoGen) according to the manufacturer's instructions.
Conclusion
The ProTide technology endows this compound with significant advantages over its parent compound, 3'-deoxyadenosine. By overcoming key resistance mechanisms, this compound demonstrates enhanced potency across a range of cancer cell lines. Its distinct intracellular activation pathway, which bypasses the rate-limiting steps that hinder 3'-deoxyadenosine, leads to more efficient generation of the active anti-cancer metabolite, 3'-dATP. The subsequent induction of apoptosis and inhibition of the pro-survival NF-κB pathway underscore the therapeutic potential of this compound. Further clinical investigations are ongoing to fully elucidate its efficacy and safety profile in various cancer types.
References
NUC-7738: A Novel ProTide Approach to Overcoming Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of NUC-7738 Efficacy in Treatment-Resistant Cancer Models.
This compound, a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), is emerging as a promising therapeutic agent for treatment-resistant cancers. Its unique mechanism of action allows it to bypass key resistance pathways that limit the efficacy of its parent compound and other nucleoside analogs. This guide provides a comprehensive comparison of this compound's performance with 3'-deoxyadenosine and the standard-of-care chemotherapy, gemcitabine (B846), supported by experimental data.
Overcoming Intrinsic and Acquired Resistance
This compound is specifically designed to circumvent the primary mechanisms of resistance that render many nucleoside analogs ineffective.[1][2] Unlike its parent compound, 3'-deoxyadenosine, this compound's ProTide technology confers three key advantages:
-
Resistance to Adenosine Deaminase (ADA) Degradation: A protective phosphoramidate (B1195095) moiety shields this compound from rapid breakdown by ADA, a ubiquitous enzyme that quickly inactivates 3'-deoxyadenosine in the bloodstream.[1]
-
Bypassing Nucleoside Transporters: this compound can readily diffuse across the cell membrane, eliminating the reliance on nucleoside transporters like hENT1, which are often downregulated in resistant cancer cells.[3]
-
Intracellular Activation Independent of Adenosine Kinase (ADK): Once inside the cell, this compound is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release its active monophosphate form, bypassing the need for the often rate-limiting phosphorylation step by ADK.[1][2]
Comparative Efficacy in Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating significantly greater potency compared to its parent compound, 3'-deoxyadenosine.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Fold Difference |
| AGS | Gastric Adenocarcinoma | 16 | >1000 | >62.5 |
| Tera-1 | Teratocarcinoma | 0.7 | 30 | 42.9 |
| A498 | Kidney Carcinoma | 11 | 250 | 22.7 |
| CAKI-1 | Kidney Carcinoma | 21 | 250 | 11.9 |
| UO-31 | Renal Cancer | 13 | 125 | 9.6 |
| 786-O | Renal Cell Adenocarcinoma | 13 | 125 | 9.6 |
| SK-MEL-28 | Malignant Melanoma | 13 | 125 | 9.6 |
| OVCAR-3 | Ovarian Adenocarcinoma | 25 | 125 | 5.0 |
| HAP1 | Near-haploid cell line | 30 | 125 | 4.2 |
Table 1: Comparative IC50 values of this compound and 3'-deoxyadenosine in various cancer cell lines. Data extracted from Schwenzer et al., 2021.[1]
While direct head-to-head studies in the same gemcitabine-resistant cell lines are not yet published, a comparison of IC50 values from different studies in pancreatic cancer cell lines highlights the potential of this compound. It is important to note that direct comparison is challenging due to variations in experimental conditions across studies.
| Cell Line | Cancer Type | This compound IC50 (µM) | Gemcitabine IC50 (µM) |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Available | 0.0096 - 0.494[4][5] |
| CFPAC-1 | Pancreatic Adenocarcinoma | Not Available | Not Available |
| Panc-1 | Pancreatic Carcinoma | Not Available | 0.043 - 23.9[4][5] |
| MIA PaCa-2 | Pancreatic Carcinoma | Not Available | 0.00032 - 23.9[4][6] |
Table 2: IC50 values for gemcitabine in various pancreatic cancer cell lines. Data extracted from various sources. A direct comparison with this compound in these specific lines is not yet available.
Studies on gemcitabine-resistant pancreatic cancer cell lines, BxPC-3-GR and CFPAC-1-GR, show a dramatic increase in gemcitabine IC50 values (112-fold and 210-fold respectively) compared to their parental lines, underscoring the need for novel agents like this compound that can overcome such resistance.[7]
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily by inducing apoptosis and inhibiting the pro-survival NF-κB signaling pathway.[1]
This compound Cellular Uptake and Activation
Caption: Cellular uptake and activation of this compound versus 3'-deoxyadenosine.
This compound-Mediated Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB signaling pathway, promoting apoptosis.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound or the comparator drug (e.g., 3'-deoxyadenosine, gemcitabine) for 48-72 hours.
-
MTT Incubation: After the treatment period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Tumor Model
The in vivo efficacy of this compound is typically evaluated using xenograft models in immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., from a gemcitabine-resistant pancreatic cancer cell line) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered this compound, a vehicle control, or a comparator drug intravenously according to a specified dosing schedule (e.g., once or twice weekly).[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized, and the tumors are excised for further analysis (e.g., weight measurement, immunohistochemistry).
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound efficacy.
Conclusion
This compound represents a significant advancement in nucleoside analog therapy. By overcoming key resistance mechanisms, it demonstrates superior potency compared to its parent compound, 3'-deoxyadenosine, in a variety of cancer cell lines. Its ability to inhibit the pro-survival NF-κB pathway provides a strong rationale for its continued investigation in treatment-resistant cancers. While direct comparative data with gemcitabine in resistant models is still emerging, the preclinical evidence to date strongly supports the potential of this compound as a valuable new treatment option for patients with advanced and refractory malignancies. Further clinical studies are warranted to fully elucidate its efficacy and safety profile in this patient population.[1][2][9]
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Molecular profiling and specific targeting of gemcitabine-resistant subclones in heterogeneous pancreatic cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of chemoresistance-related mRNAs based on gemcitabine-resistant pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
NUC-7738: A ProTide Approach to Overcoming Resistance in Advanced Cancers
A Meta-Analysis of Clinical and Preclinical Data for Researchers, Scientists, and Drug Development Professionals
NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), is emerging as a promising therapeutic agent for advanced solid tumors, particularly in treatment-resistant settings. This guide provides a comprehensive meta-analysis of available clinical and preclinical data on this compound, offering a comparative perspective against current therapeutic alternatives and detailing the experimental methodologies that underpin these findings.
Overcoming the Limitations of Cordycepin
3'-deoxyadenosine, a naturally occurring nucleoside analog, has long been recognized for its anti-cancer properties. However, its clinical development has been hindered by rapid degradation by adenosine (B11128) deaminase (ADA) and inefficient intracellular activation. This compound is a phosphoramidate (B1195095) ProTide designed to bypass these resistance mechanisms. Its unique structure facilitates efficient cellular uptake and intracellular conversion to the active anti-cancer metabolite, 3'-dATP, independent of nucleoside transporters and adenosine kinase.[1]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Once inside the cancer cell, this compound undergoes enzymatic cleavage by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to release 3'-dAMP, which is then rapidly phosphorylated to the active triphosphate form, 3'-dATP. This active metabolite exerts its cytotoxic effects through multiple mechanisms:
-
Disruption of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the disruption of polyadenylation and profoundly impacting gene expression in cancer cells.[2]
-
Induction of Apoptosis: this compound has been shown to be an effective pro-apoptotic agent in cancer cells.[1][3]
-
Modulation of the NF-κB Pathway: The agent has demonstrated effects on the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1][3]
-
Tumor Microenvironment (TME) Modulation: this compound perturbs the TME by disrupting cancer cell metabolism, altering protein synthesis, and reducing immune evasion, potentially sensitizing tumors to immunotherapy.[2]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Clinical Efficacy: The NuTide:701 Trial
The ongoing Phase 1/2 NuTide:701 clinical trial (NCT03829254) is evaluating the safety and efficacy of this compound as both a monotherapy and in combination with the PD-1 inhibitor pembrolizumab (B1139204) in patients with advanced solid tumors.[4][5]
Combination Therapy in PD-1 Inhibitor-Resistant Melanoma
A key focus of the NuTide:701 trial has been the evaluation of this compound plus pembrolizumab in patients with metastatic melanoma who have progressed on prior PD-1 inhibitor therapy. The results from a cohort of 12 patients have been particularly encouraging.
Table 1: Efficacy of this compound in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant Melanoma (NuTide:701)
| Efficacy Endpoint | This compound + Pembrolizumab (n=12) |
| Disease Control Rate (DCR) | 75% (9 out of 12 patients) |
| Objective Response Rate (ORR) | 16.7% (2 Partial Responses) |
| Progression-Free Survival (PFS) | > 5 months for 7 of 12 patients |
| Notable Response | 55% tumor volume reduction in one patient |
Comparative Landscape: this compound vs. Alternatives in PD-1 Resistant Melanoma
The treatment landscape for patients with melanoma who have progressed on PD-1 inhibitors is challenging. The following tables provide a comparative overview of the efficacy and safety of this compound in combination with pembrolizumab versus other therapeutic options in this patient population.
Table 2: Comparative Efficacy of Treatments for PD-1 Inhibitor-Resistant Melanoma
| Treatment | Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| This compound + Pembrolizumab | NuTide:701 | 16.7% | 75% | > 5 months (for 58% of patients) | Not Reported |
| Ipilimumab + Nivolumab | CheckMate 067 (subgroup) | 28% | Not Reported | Not Reported | Not Reported |
| Ipilimumab Monotherapy | Various | 9-12% | 28-67% | ~2.8 months | Not Reached (in one study) |
| Lenvatinib + Pembrolizumab | LEAP-004 | 21.4% | 66% | 4.2 months | 14.0 months |
| Tumor-Infiltrating Lymphocyte (TIL) Therapy (Lifileucel) | C-144-01 | 31.4% | ~78% (SD or better) | Not Reported | Not Reached |
Table 3: Comparative Safety of Treatments for PD-1 Inhibitor-Resistant Melanoma
| Treatment | Common Grade 3/4 Treatment-Related Adverse Events (TRAEs) |
| This compound + Pembrolizumab | Transaminitis (pembrolizumab-related), abdominal pain, diarrhea, fatigue |
| Ipilimumab + Nivolumab | Colitis, diarrhea, hepatitis, rash, hypophysitis (Higher incidence of Grade 3/4 AEs compared to monotherapy) |
| Ipilimumab Monotherapy | Colitis, rash, pruritus, diarrhea |
| Lenvatinib + Pembrolizumab | Hypertension (21.4%), fatigue, diarrhea, decreased appetite, hypothyroidism |
| Tumor-Infiltrating Lymphocyte (TIL) Therapy (Lifileucel) | Thrombocytopenia, anemia, febrile neutropenia (related to nonmyeloablative lymphodepletion and IL-2) |
Experimental Protocols
Preclinical Studies
-
Cell Viability and IC50 Determination: Cancer cell lines were treated with varying concentrations of this compound or 3'-deoxyadenosine for 48 hours. Cell viability was measured using standard assays (e.g., CellTiter-Glo®). IC50 values were calculated using non-linear regression models.[1]
-
RNA Sequencing (RNA-seq): Cells were treated with this compound or 3'-deoxyadenosine at their respective IC50 and IC90 concentrations. RNA was extracted, and libraries were prepared for sequencing to analyze genome-wide transcriptional changes.[1]
-
Genome-Wide Haploid Genetic Screens: Insertional mutagenesis screens were performed in haploid cells to identify genes essential for the activity of this compound and 3'-deoxyadenosine.[1]
NuTide:701 Clinical Trial (NCT03829254)
The NuTide:701 study is a Phase 1/2, open-label, dose-escalation, and expansion trial.
-
Phase 1: Established the recommended Phase 2 dose (RP2D) of this compound monotherapy.
-
Phase 2: Investigates this compound at the RP2D as a monotherapy and in combination with pembrolizumab in various solid tumors, including a dedicated cohort for PD-1 inhibitor-resistant melanoma.[4][5]
-
Dosing Regimen (Melanoma Combination Cohort):
-
This compound: 1125 mg/m² administered intravenously weekly.
-
Pembrolizumab: 200 mg administered intravenously every 3 weeks.[5]
-
-
Assessments: Safety, tolerability, pharmacokinetics, and anti-tumor activity (per RECIST v1.1) are evaluated. Tumor biopsies are taken at baseline and on-treatment to assess pharmacodynamics and changes in the tumor microenvironment.[4]
The following diagram illustrates the general workflow of the NuTide:701 clinical trial for the melanoma combination cohort.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. clinicaltrial.be [clinicaltrial.be]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of NUC-7738
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like NUC-7738 is paramount to ensuring laboratory safety and environmental protection. As a novel phosphoramidate (B1195095) prodrug of 3'-deoxyadenosine, this compound requires specific procedures for its deactivation and disposal. This guide provides essential, step-by-step instructions to manage this compound waste effectively, aligning with general best practices for investigational drug disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Given its cytotoxic potential, personnel should always wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound, especially during the preparation of disposal solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
In the event of a spill, the area should be immediately secured. The spilled material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, and collected into a sealed, appropriately labeled hazardous waste container. The contaminated surface should then be decontaminated. It is imperative to prevent the chemical from entering drains or waterways.
Step-by-Step Disposal Protocol for this compound
As an investigational drug and a phosphoramidate, this compound waste should be treated as hazardous chemical waste. The primary method for its safe disposal involves a controlled deactivation through hydrolysis, followed by incineration by a licensed waste disposal service.
1. Deactivation of this compound Waste:
The reactive phosphoramidate moiety in this compound is sensitive to moisture and can be hydrolyzed to a less reactive species. This deactivation step is critical before final disposal.
-
For Solid Waste: Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile (B52724).
-
For Empty Containers: Rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of this compound to a 5% aqueous solution of sodium bicarbonate. A significant excess of the aqueous quenching solution (approximately a 1:10 ratio of waste solution to quenching solution) should be used to ensure a complete reaction.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidate.
2. Waste Collection and Labeling:
-
Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.
-
The container must be clearly labeled as "HAZARDOUS WASTE" and include the full chemical name: "(2S)-Benzyl 2-(((((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate" or its common name "this compound".
-
The label should also list all constituents of the waste, including acetonitrile and sodium bicarbonate solution.
3. Storage and Final Disposal:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.
-
The final disposal of the container must be carried out through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for incineration.[1][2]
Quantitative Data for Deactivation Protocol
For clarity and ease of comparison, the key quantitative parameters for the deactivation of this compound waste are summarized in the table below.
| Parameter | Recommended Value/Procedure | Rationale |
| Deactivating Agent | 5% Sodium Bicarbonate (NaHCO₃) in water | A weak base to facilitate hydrolysis and neutralize any acidic byproducts. |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | To control the initiation of the hydrolysis reaction. |
| Ratio of Waste to Quenching Solution | Approximately 1:10 (v/v) | A significant excess ensures the complete reaction of the phosphoramidate. |
| Reaction Time | ≥ 24 hours | An extended reaction time is recommended for the complete degradation of the phosphoramidate.[3] |
| Reaction Temperature | Room Temperature | The hydrolysis can be effectively carried out at ambient laboratory temperatures. |
Disposal Workflow Diagram
The logical flow of the this compound disposal procedure is illustrated in the diagram below.
General Guidance for Investigational Drug Disposal
It is a regulatory requirement that all used and unused investigational medications are destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and any standards set by the study sponsor.[2][4] Research institutions must have clear standard operating procedures for the disposition and destruction of investigational agents.[1] This often involves placing all full, partially full, and empty containers of investigational drug supplies into a designated hazardous waste container for incineration.[1] Always consult with your institution's Environmental Health and Safety department to ensure compliance with local, state, and federal regulations.[2][5]
References
Navigating the Safe Handling of NUC-7738: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with investigational compounds like NUC-7738. As a novel ProTide nucleoside analogue with potent cytotoxic activity, understanding and implementing rigorous safety protocols is essential to mitigate risks of exposure and ensure the integrity of research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available due to its investigational status, this guide provides essential, immediate safety and logistical information based on best practices for handling potent cytotoxic compounds. The following procedural, step-by-step guidance is designed to directly answer specific operational questions, building a foundation of trust and safety in your laboratory.
Hazard Communication
This compound is classified as a ProTide, a type of phosphoramidate (B1195095) prodrug designed to deliver a pre-activated nucleoside monophosphate into cells, thereby overcoming resistance mechanisms that can limit the efficacy of parent nucleoside analogues. Its cytotoxic nature means it is designed to kill cancer cells, and therefore, it should be handled with extreme caution to avoid accidental exposure to laboratory personnel.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical first lines of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Lab Coat/Gown | Eye Protection | Respiratory Protection |
| Weighing and Reconstitution | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields or chemical splash goggles | N95 or higher-level respirator |
| Cell Culture and In Vitro Assays | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields | Not generally required if handled in a certified biological safety cabinet |
| Waste Disposal | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses with side shields | Not generally required |
Engineering Controls and Work Practices
To minimize the risk of exposure, all work with this compound, especially the handling of powdered forms and reconstitution, should be performed in a designated area within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC) that is vented to the outside.
Work Practices:
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area to prevent cross-contamination.
-
Avoid Aerosolization: Procedures that may generate aerosols, such as sonication or vigorous vortexing, should be performed in a contained environment.
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning and after doffing PPE.
Standard Operating Procedures
Adherence to standardized procedures is crucial for consistent and safe handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Store this compound according to the manufacturer's instructions, typically in a secure, clearly labeled, and well-ventilated area away from incompatible materials. Access should be restricted to authorized personnel.
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of powdered this compound within a chemical fume hood or BSC.
-
Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Don all required PPE as outlined in the table above.
-
Carefully open the container, avoiding the creation of dust.
-
Use dedicated spatulas and weighing boats.
-
Slowly add the solvent to the powder to minimize aerosolization.
-
Gently swirl or sonicate (in a contained manner) to dissolve.
-
Wipe down the exterior of the vial and all equipment with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) before removing them from the hood.
Disposal Plan:
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other sharps should be placed in a designated, puncture-resistant cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench liners, and other solid waste should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container.
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Put on appropriate PPE, including double gloves, a disposable gown, and eye protection. A respirator may be necessary for larger spills of powdered compound.
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleanup: Working from the outside in, carefully clean the spill area. Place all contaminated materials in a cytotoxic waste container.
-
Decontamination: Decontaminate the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
By implementing these comprehensive safety measures, laboratories can effectively manage the risks associated with handling the potent cytotoxic agent this compound, ensuring the well-being of all personnel while advancing critical research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
